2-Chloro-5-fluoropyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCZFRUXABFTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660559 | |
| Record name | 2-Chloro-5-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-37-8 | |
| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884495378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3T5GB4Z5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis protocols, and critical applications, grounding the discussion in established scientific principles to provide actionable insights for laboratory and development settings.
Core Molecular Identity and Physicochemical Properties
This compound is a trifunctionalized pyridine derivative. The strategic placement of an amine group, a chlorine atom, and a fluorine atom on the pyridine scaffold imparts a unique reactivity profile, making it a highly valuable intermediate in synthetic chemistry.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 884495-37-8[1]
-
Molecular Formula: C₅H₄ClFN₂[1]
-
Molecular Weight: 146.55 g/mol [1]
-
Synonyms: 3-Amino-2-chloro-5-fluoropyridine, 2-CHLORO-5-FLUORO-3-PYRIDINAMINE[1]
Chemical Structure
The structure consists of a pyridine ring substituted at the C2, C3, and C5 positions. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating amino group, creates distinct regions of electrophilicity and nucleophilicity.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and, where available, experimental properties. This data is essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Generic Supplier Data |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from ring N and -F) | PubChem[1] |
| pKa (Predicted) | 1.72 ± 0.49 (most basic) | ChemAxon |
| Boiling Point (Predicted) | 195.9 ± 35.0 °C | ChemAxon |
| Melting Point | 91-95 °C | Supplier Data[2] |
Predicted Spectroscopic Characteristics
-
¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons.
-
The proton at C6 will likely appear as a doublet, split by the adjacent fluorine atom at C5 (⁴J-H-F coupling).
-
The proton at C4 is expected to be a doublet of doublets, showing coupling to both the C5-fluorine (³J-H-F) and the C6-proton (⁴J-H-H).
-
The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. A patent for the isomer 2-amino-3-fluoro-5-chloropyridine shows the amine protons as a singlet at 6.44 ppm in DMSO.[3]
-
-
¹³C NMR Spectroscopy: The spectrum should display five distinct signals for the carbon atoms of the pyridine ring, as they are all in unique chemical environments. The carbon atoms bonded to the electronegative F and Cl atoms (C5 and C2) will be significantly deshielded and show characteristic splitting due to C-F coupling.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal mass would be [M]⁺ at m/z 146 and [M+2]⁺ at m/z 148. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 147 and 149.
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.
Logical Synthesis Workflow
A common and logical approach to synthesizing this molecule involves the regioselective amination of a di-halogenated precursor. The fluorine atom at the C3 position in the precursor is highly activated towards nucleophilic aromatic substitution (SₙAr).
Caption: Plausible synthesis route via nucleophilic aromatic substitution.
Causality of the Synthesis: The chlorine atom at the C3 position of the precursor is more labile than the one at C2 due to the electronic influence of the adjacent nitrogen and the fluorine atom. Introducing an ammonia source under thermal conditions facilitates a selective SₙAr reaction at the C3 position to yield the desired product. A similar strategy is employed for related isomers, such as the synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine and ammonia water.[3]
Core Reactivity Profile
The molecule's value lies in its capacity for sequential, site-selective modifications.
-
C2-Cl Position: This site is the primary handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is lower than un-substituted 2-chloropyridine due to the adjacent electron-donating amine, often requiring more forcing conditions.
-
C3-NH₂ Position: The amino group is a potent nucleophile and can readily undergo acylation, sulfonylation, alkylation, or diazotization to introduce a wide array of functional groups.
-
Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents are deactivating, making such reactions challenging.
Caption: Key reactive sites and associated transformations.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block in drug discovery, enabling the introduction of aryl or heteroaryl moieties.[4] The following is a field-proven, representative protocol adaptable for this substrate.
Objective: To synthesize a 2-aryl-5-fluoro-3-aminopyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water 4:1, or DME)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The use of an aqueous co-solvent is often beneficial for the transmetalation step.[5]
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Self-Validating System: The success of this protocol is validated at each stage. Complete consumption of the starting material is confirmed by chromatography. The final product's identity and purity are confirmed by NMR and MS, which should match the expected structure post-coupling.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aminopyridines are privileged scaffolds in medicinal chemistry. This compound serves as a vital starting material for targeted therapies, particularly protein kinase inhibitors.[6][7]
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Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The amino group of this molecule can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The C2 position, after a coupling reaction, serves as a vector to project a substituent into a nearby hydrophobic pocket, enhancing potency and selectivity.[8]
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Bioisosteric Replacement: The fluorine atom at the C5 position is often introduced to block metabolic oxidation at that site, thereby improving the pharmacokinetic profile (e.g., half-life, oral bioavailability) of the final drug candidate.
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Scaffold for Library Synthesis: Due to its versatile reactivity, this compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening against various biological targets.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification:
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Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, equipping scientists with the knowledge to effectively utilize this versatile building block in their research and development endeavors.
References
- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridin-3-amine: Pathways, Protocols, and Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-fluoropyridin-3-amine, a crucial building block in medicinal and materials science.[1] As a key intermediate, its efficient and scalable synthesis is of paramount importance for researchers and professionals in drug development. This document delves into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic explanations, and a comparative analysis of the methodologies. The primary focus will be on the most direct and industrially viable route, supplemented by a discussion of alternative approaches.
Introduction: The Significance of this compound
This compound, with its unique arrangement of substituents on the pyridine ring, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of chloro, fluoro, and amino groups at strategic positions allows for selective functionalization, making it an invaluable intermediate in the construction of biologically active compounds and functional materials.[1] The interplay of the electron-withdrawing halogen atoms and the electron-donating amino group significantly influences the reactivity of the pyridine core, offering multiple avenues for chemical modification. Its role as a key intermediate in the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents, underscores the need for robust and well-characterized synthetic routes.
Primary Synthesis Pathway: Reduction of 2-Chloro-5-fluoro-3-nitropyridine
The most direct and widely employed method for the synthesis of this compound involves the reduction of the commercially available precursor, 2-chloro-5-fluoro-3-nitropyridine. This single-step transformation is highly efficient and scalable, making it the preferred route for both laboratory and industrial applications.
Reaction Scheme
Caption: Reduction of 2-Chloro-5-fluoro-3-nitropyridine.
Mechanistic Considerations
The reduction of the nitro group to an amine can be achieved through various established methods. The choice of reducing agent is critical and depends on factors such as cost, scalability, and functional group tolerance.
-
Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classical and cost-effective methods for nitro group reduction. The reaction proceeds via a series of single electron transfers from the metal surface to the nitro group, with the acid serving as a proton source. This method is generally robust and high-yielding.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method offers a cleaner reaction profile, with water as the only byproduct. It involves the catalytic transfer of hydrogen to the nitro group on the surface of a heterogeneous catalyst, typically palladium on carbon. This approach is often preferred for its high efficiency and ease of product purification.
Detailed Experimental Protocol (Catalytic Hydrogenation)
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-chloro-5-fluoro-3-nitropyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-fluoro-3-nitropyridine | 176.52 | 10.0 g | 0.0566 |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
To a 500 mL hydrogenation vessel, add 2-chloro-5-fluoro-3-nitropyridine (10.0 g, 0.0566 mol) and methanol (200 mL).
-
Carefully add 10% palladium on carbon (1.0 g) to the suspension.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Expected Yield: >90%
Alternative Synthesis Strategies
While the reduction of the corresponding nitro compound is the most straightforward approach, alternative pathways starting from more readily available or differently functionalized pyridines are also conceivable, though often more complex.
Multi-step Synthesis from Halogenated Pyridines
One potential route involves the sequential introduction of the required functional groups onto a pyridine scaffold. For instance, starting from a di- or tri-halogenated pyridine, a combination of nucleophilic aromatic substitution (SNAr) reactions could be employed.
Caption: Hypothetical pathway from a dihalopyridine.
This approach is challenged by the need for regioselective amination. The relative reactivity of the halogen substituents at different positions on the pyridine ring would need to be carefully controlled. For example, in 5-bromo-2-chloro-3-fluoropyridine, catalytic amination can be directed to selectively substitute the bromide.[2] A similar selective amination would be required for a precursor like 2,3-dichloro-5-fluoropyridine.
Conclusion
The synthesis of this compound is most efficiently achieved through the reduction of 2-chloro-5-fluoro-3-nitropyridine. This method is characterized by its high yield, operational simplicity, and scalability. While alternative multi-step syntheses from other halogenated pyridines are theoretically possible, they often present significant challenges in terms of regioselectivity and overall efficiency. For researchers and drug development professionals requiring this key intermediate, the reduction pathway represents the gold standard in terms of both practicality and economic viability.
References
An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine (CAS: 884495-37-8): A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
In the landscape of contemporary drug discovery and development, the strategic incorporation of halogenated heterocyclic scaffolds is a proven methodology for optimizing the pharmacological profile of therapeutic candidates. Among these, 2-Chloro-5-fluoropyridin-3-amine has emerged as a pivotal building block, prized for its versatile reactivity and its prevalence in the architecture of numerous biologically active molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the core properties, synthetic utility, and mechanistic significance of this compound, with a particular focus on its role in the synthesis of targeted kinase inhibitors.
The intrinsic value of this compound lies in the strategic placement of its functional groups: an amine, a chloro group, and a fluoro group. This trifecta of functionalities offers multiple, orthogonal handles for synthetic elaboration. The amine group serves as a nucleophile or a point for amide bond formation, the chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for palladium-catalyzed cross-coupling reactions, and the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug substance.[1] This guide will delve into the practical applications of this unique chemical entity, providing both the "how" and the "why" behind its use in the synthesis of cutting-edge therapeutics.
Core Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe utilization in any synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 884495-37-8 | [2][3][4] |
| Molecular Formula | C₅H₄ClFN₂ | [2][3][4] |
| Molecular Weight | 146.55 g/mol | [2][3][4] |
| Appearance | Light yellow powder | [5] |
| Boiling Point | 250°C | [5] |
| Density | 1.449 g/cm³ | [5] |
| Flash Point | 105°C | [5] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3][5] |
| Synonyms | 3-Amino-2-chloro-5-fluoropyridine, 2-Chloro-5-fluoro-3-pyridinamine | [2][3] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.[6][7]
Application in Targeted Therapy: Synthesis of the BRAF V600E Inhibitor Vemurafenib
A prominent example showcasing the significance of this compound is its application as a key intermediate in the synthesis of Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAFV600E mutant kinase.[2][8] The BRAFV600E mutation is a driver in approximately 40-60% of melanomas and various other cancers.[9][10]
Mechanism of Action of Vemurafenib
Vemurafenib functions by targeting the ATP-binding site of the constitutively active BRAFV600E protein.[2][8] This competitive inhibition prevents the phosphorylation of MEK1/2, a downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway. The subsequent inhibition of ERK1/2 phosphorylation leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAFV600E mutation.[2]
Caption: Vemurafenib inhibits the MAPK signaling pathway.
Synthetic Utility and Key Reactions
The reactivity of this compound is dominated by the chemistry of its three functional groups. The chloro group at the 2-position is activated towards nucleophilic substitution and is an ideal handle for palladium-catalyzed cross-coupling reactions. The amine at the 3-position can be acylated, alkylated, or used as a directing group.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for C-N and C-C bond formation, respectively, and are extensively used in pharmaceutical synthesis.[11][12][13] this compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are intended as a starting point, and optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 3-amino-5-fluoro-2-arylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio).
-
Seal the vial and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the relatively unreactive C-Cl bond for oxidative addition to the palladium(0) center.[12] The use of a phosphate base and an aqueous solvent system is a common and robust condition for Suzuki couplings. Monitoring by TLC or LC-MS ensures the reaction is followed to completion, and the standard aqueous workup and chromatographic purification validate the identity and purity of the final product.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl-3-amino-2-chloro-5-fluoropyridine derivative.
Materials:
-
Aryl amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene, anhydrous
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, 2-necked flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl amine and this compound.
-
Heat the resulting mixture to reflux (approximately 110°C) for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: XPhos is another highly effective ligand for the Buchwald-Hartwig amination of aryl chlorides due to its steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[14] The anhydrous conditions are critical as water can interfere with the catalytic cycle. The self-validating system is ensured through rigorous monitoring and standard purification techniques.
Conclusion
This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of reactive sites provides a versatile platform for the construction of complex, biologically active molecules. As demonstrated by its role in the synthesis of the targeted cancer therapeutic Vemurafenib, this compound is not merely a chemical intermediate but a key enabler of innovation in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their own drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. | Manning Lab [vumc.org]
- 4. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-5-fluoropyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural features, including the chloro, fluoro, and amino functional groups on a pyridine scaffold, make it a valuable building block for the synthesis of novel bioactive molecules.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its downstream products. This guide provides a detailed overview of the expected spectroscopic data for this compound, grounded in established analytical principles and methodologies. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic theory to provide a robust predictive analysis.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 884495-37-8 | [2] |
| Molecular Formula | C₅H₄ClFN₂ | [2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Canonical SMILES | C1=C(C=NC(=C1N)Cl)F | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR (Proton NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | Doublet of doublets (dd) | 1H | H-6 | The proton at position 6 is coupled to both the fluorine at position 5 and the proton at position 4 (meta coupling). |
| ~7.0 | Doublet of doublets (dd) | 1H | H-4 | The proton at position 4 is coupled to the fluorine at position 5 and the proton at position 6 (meta coupling). |
| ~4.0 | Broad singlet (br s) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O. |
Causality in Experimental Design:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5]
-
Field Strength: A 300 MHz or higher field strength spectrometer is recommended to achieve good signal dispersion and resolution of coupling patterns.[4]
Experimental Protocol for ¹H NMR Spectroscopy [6]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz (or higher) spectrometer.
-
Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase the spectrum and integrate the signals.
¹³C NMR (Carbon-13) Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~155 (d) | Large (¹JCF ≈ 230-250) | C-5 | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield due to the electronegativity of fluorine. | | ~140 (d) | Small (³JCF ≈ 3-5) | C-3 | The carbon bearing the amino group will be coupled to the fluorine through three bonds. | | ~138 (s) | - | C-2 | The carbon attached to chlorine will be downfield. | | ~125 (d) | Small (²JCF ≈ 20-25) | C-6 | This carbon is coupled to the fluorine through two bonds. | | ~115 (d) | Small (²JCF ≈ 15-20) | C-4 | This carbon is also coupled to the fluorine through two bonds. |
Causality in Experimental Design:
-
Proton Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon, which also provides a significant signal enhancement through the Nuclear Overhauser Effect (NOE).
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the protonated carbons.[3]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and formula.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Rationale |
| 146/148 | High | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). |
| 111/113 | Moderate | [M-Cl]⁺ or [M-HCN]⁺ | Fragmentation through the loss of a chlorine radical or hydrogen cyanide is a common pathway for chloro-pyridines. |
Causality in Experimental Design:
-
Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that provides valuable fragmentation patterns for structural elucidation of small organic molecules.[7] A standard electron energy of 70 eV is used to ensure reproducible fragmentation and allow for comparison with library spectra.[7][8]
-
High-Resolution MS (HRMS): For an unambiguous molecular formula determination, high-resolution mass spectrometry is essential. It can measure the m/z value to several decimal places, allowing for the calculation of the elemental composition. For C₅H₄³⁵ClFN₂, the exact mass is 146.0047.[2]
Experimental Protocol for Electron Ionization Mass Spectrometry [8]
-
Sample Introduction: Introduce a small amount of the solid sample (microgram to milligram range) via a direct insertion probe.
-
Volatilization: Gently heat the probe to volatilize the sample into the ion source under high vacuum.
-
Ionization: Bombard the gaseous molecules with a 70 eV electron beam.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, two bands | N-H stretch | The asymmetric and symmetric stretching of the primary amine (-NH₂) group typically appear as two distinct bands in this region. |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine ring. |
| ~1620 | Strong | N-H bend (scissoring) | The scissoring vibration of the primary amine. |
| 1600-1450 | Medium-Strong | C=C and C=N ring stretch | Vibrations associated with the aromatic pyridine ring. |
| 1250-1000 | Strong | C-F stretch | The C-F stretching vibration typically results in a strong absorption band in this region. |
| 850-750 | Strong | C-Cl stretch | The C-Cl stretch appears in the fingerprint region. |
Causality in Experimental Design:
-
Sample Preparation: For solid samples, the KBr pellet method is a standard technique.[9] The sample is finely ground with potassium bromide powder and pressed into a transparent disk.[9] This minimizes light scattering and produces a high-quality spectrum.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[10]
-
Background Correction: A background spectrum of the pure KBr pellet (or the empty ATR crystal) must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the matrix material.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method) [10]
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Background Scan: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.
-
Sample Scan: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Visualization of Spectroscopic Analysis Logic
Caption: Logical flow from compound to structure confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and FT-IR techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and elemental composition, and FT-IR identifies the key functional groups. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. japsonline.com [japsonline.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 10. drawellanalytical.com [drawellanalytical.com]
A Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction
2-Chloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amine, a reactive chlorine atom amenable to cross-coupling reactions, and a fluorine atom for metabolic stability and binding interactions, makes it a highly versatile scaffold. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.
Nomenclature and Structural Analysis
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
-
IUPAC Name: this compound[1]
-
CAS Number: 884495-37-8[1]
-
Molecular Formula: C₅H₄ClFN₂[1]
-
Canonical SMILES: C1=C(C=NC(=C1N)Cl)F[1]
-
InChIKey: MSCZFRUXABFTJN-UHFFFAOYSA-N[1]
Structure:
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The data below is aggregated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | PubChem[1] |
| Appearance | Beige powder | Ossila[2] |
| Melting Point | 91 °C – 95 °C | Ossila[2] |
| LogP (Predicted) | 1.2 | PubChem[1] |
| pKa (Predicted) | Basic: 2.5, Acidic: 13.5 | ChemAxon |
Synthesis and Manufacturing
The synthesis of this compound often involves a multi-step process starting from commercially available pyridine derivatives. A common strategic approach involves the controlled halogenation and amination of a suitable pyridine core. One plausible synthetic route begins with the ammonification of a di-halogenated precursor like 2,3-difluoro-5-chloropyridine.
The causality behind this choice is the regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring. The positions ortho and para to the ring nitrogen are electron-deficient and thus activated for nucleophilic attack. The fluorine atom at the 2-position is a better leaving group than the chlorine atom, but the reaction with ammonia can be directed to the 3-position under controlled conditions, followed by subsequent manipulations if necessary. A patent describes the reaction of 2,3-difluoro-5-chloropyridine with ammonia water to produce the related 2-amino-3-fluoro-5-chloropyridine, highlighting the feasibility of such ammonification reactions[3].
Diagram: Generalized Synthetic Workflow
Caption: A conceptual workflow for synthesizing substituted aminopyridines.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three key functional groups:
-
Amino Group (-NH₂): This group is a potent nucleophile and a directing group. It can undergo acylation, alkylation, and diazotization reactions. Furthermore, it serves as a coordination site for metal catalysts, which is relevant in organometallic chemistry[2].
-
Chloro Group (-Cl): The chlorine atom at the 2-position is activated towards nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis[4]. The electron-withdrawing nature of the adjacent ring nitrogen enhances the electrophilicity of this position.
-
Fluoro Group (-F): The fluorine atom at the 5-position is generally unreactive towards nucleophilic substitution. Its primary role is to modulate the electronic properties of the ring and to block a potential site of metabolic oxidation (a common strategy in drug design to improve pharmacokinetic profiles).
Applications in Drug Discovery and Development
This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. Its utility lies in its ability to present key pharmacophoric features in a well-defined three-dimensional space.
-
Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket. The substituted pyridine core can form crucial hydrogen bonds with the hinge region of the kinase. For example, aminopyridine derivatives are used as inhibitors of cyclin-dependent kinases (CDK) for cancer treatments[2].
-
Metabolic Disease Modulators: The molecule serves as a building block for agents targeting metabolic pathways. For instance, it has been used in the synthesis of disruptors of the glucokinase-glucokinase regulatory protein interaction, which is a target for treating type II diabetes mellitus[2].
-
Agrochemicals: Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of advanced agrochemicals, such as selective herbicides and pesticides, where the specific substitution pattern contributes to biological activity and environmental stability[4][5].
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura reaction, a widely used method for forming C-C bonds, demonstrating the utility of the chloro-substituent. This protocol is illustrative and must be adapted and optimized for specific substrates and scales.
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoropyridin-3-amine.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, v/v). The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-fluoropyridin-3-amine.
Diagram: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as hazardous.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
References
- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. volochem.com [volochem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridin-3-amine: Starting Materials and Strategic Execution
Abstract
2-Chloro-5-fluoropyridin-3-amine is a highly valuable heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a nucleophilic amino group flanked by a chloro-substituent and further influenced by a distal fluoro group, makes it a critical intermediate for constructing complex molecular architectures with significant biological activity. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the underlying chemical principles that govern the choice of reaction pathways. We will dissect the most reliable and industrially scalable route involving the reduction of a nitro-pyridine precursor and explore alternative approaches via nucleophilic aromatic substitution, offering field-proven insights into the causality behind experimental design and protocol execution.
Strategic Overview: The Primacy of Regiochemical Control
The synthesis of polysubstituted aromatic systems is fundamentally a challenge of regiochemical control. In the case of this compound, the precise arrangement of the amine, chlorine, and fluorine substituents is paramount to its function as a synthon. A flawed synthetic design can lead to isomeric impurities that are difficult and costly to separate, compromising the yield and purity of the final active pharmaceutical ingredient (API) or agrochemical.
Therefore, the most robust synthetic strategies are those where the final substitution pattern is established early and unambiguously. This principle guides our primary focus toward a pathway that builds the molecule from a precursor where the chloro, fluoro, and a masked amino group (as a nitro group) are already in their desired positions.
Primary Synthetic Pathway: Synthesis via 2-Chloro-5-fluoro-3-nitropyridine
The most direct and reliable route to this compound proceeds through the synthesis and subsequent reduction of the intermediate, 2-Chloro-5-fluoro-3-nitropyridine . This strategy is favored for its excellent control over isomer formation. The nitro group serves as a stable and effective precursor to the desired 3-amino functionality.
Logical Flow of the Nitro-Reduction Pathway
Caption: The primary two-step synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate, 2-Chloro-5-fluoro-3-nitropyridine
The synthesis of this critical intermediate is a cornerstone of the entire process. While various methods exist for constructing substituted nitropyridines[1][2], a common approach involves the direct nitration of a suitable precursor.
Starting Material: 2-Chloro-5-fluoropyridine
Rationale for Choice: This starting material already possesses the required chloro and fluoro substituents at the C2 and C5 positions, respectively. The subsequent electrophilic nitration is directed by the existing substituents. The pyridine nitrogen is deactivating, as are the halogens, but the nitration typically proceeds to the available C3 position.
Experimental Protocol: Nitration of 2-Chloro-5-fluoropyridine (Note: This is a representative protocol and requires optimization and safety assessment before execution.)
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, ~5 molar equivalents).
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 2-chloro-5-fluoropyridine (1.0 molar equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare a nitrating mixture by adding fuming nitric acid (~1.1 molar equivalents) to concentrated sulfuric acid (~2 molar equivalents) at 0-5 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the pyridine substrate over 1-2 hours. The internal temperature must be strictly maintained between 0-10 °C to minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: The resulting slurry is neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7. The precipitated solid product, 2-chloro-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Part 2: Reduction of 2-Chloro-5-fluoro-3-nitropyridine
The reduction of an aromatic nitro group is a classic and highly efficient transformation. Several methods are applicable, but for substrates containing sensitive halogen substituents, metal/acid combinations or catalytic hydrogenation are preferred. Stannous chloride (SnCl₂) in an acidic medium is particularly reliable and selective for this purpose.[3][4]
Rationale for Method: The SnCl₂/HCl system is highly effective for nitro group reduction and is tolerant of aryl chlorides and fluorides, preventing undesirable dehalogenation that can occur under more aggressive reducing conditions.[4][5] The work-up, while requiring careful pH control to manage tin salt precipitation, is well-established.[6][7]
Experimental Protocol: SnCl₂ Reduction
-
Reactor Setup: Charge a reactor with 2-chloro-5-fluoro-3-nitropyridine (1.0 molar equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 molar equivalents) to the mixture.
-
Acidification & Reflux: Add concentrated hydrochloric acid (~4-5 molar equivalents) and heat the mixture to reflux (typically 70-80 °C).
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 2-6 hours. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a vigorously stirred solution of a strong base, such as 20-40% aqueous NaOH, maintaining the temperature below 25 °C with an ice bath. Adjust the pH to >12 to dissolve the tin hydroxides as sodium stannate.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves the direct amination of a di-halogenated pyridine precursor. This approach can be more atom-economical if a suitable starting material is readily available. However, it presents a significant regioselectivity challenge.
Starting Material Candidate: 2,3-Dichloro-5-fluoropyridine
The Regioselectivity Problem: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated for attack are C2, C4, and C6. In 2,3-dichloro-5-fluoropyridine, both the C2 and C3 positions bear a leaving group (Cl). The C2 position is inherently more activated electronically than the C3 position. Therefore, direct amination with a simple nitrogen nucleophile like ammonia would be expected to yield the undesired 2-amino-3-chloro-5-fluoropyridine isomer as the major product.
Caption: The regioselectivity challenge in the direct amination approach.
Overcoming the Challenge: Achieving selective amination at the C3 position would require advanced synthetic strategies, such as:
-
Directed Ortho-Metalation: Using a directing group to facilitate metalation at the C4 position, followed by introduction of an amino surrogate.
-
Catalyst Control: Employing specialized palladium or copper catalysts with ligands designed to favor substitution at the less-activated C3 position, though this remains a non-trivial synthetic hurdle.
-
Multi-step Approach: Starting with a material like 2,3-difluoro-5-chloropyridine, where the higher reactivity of fluorine towards amination at C2 could be exploited first, followed by subsequent chemical manipulations. A relevant patent describes the reaction of 2,3-difluoro-5-chloropyridine with ammonia water to achieve amination, primarily at the C2 position.[8]
Due to these complexities, the direct amination of 2,3-dichloro-5-fluoropyridine is generally considered a less viable route for the large-scale, high-purity production of this compound compared to the nitro-reduction pathway.
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1: Nitro-Reduction | Pathway 2: Direct Amination (SNAr) |
| Starting Material | 2-Chloro-5-fluoropyridine | 2,3-Dichloro-5-fluoropyridine |
| Number of Steps | 2 (Nitration, Reduction) | 1 (Amination) |
| Regiocontrol | Excellent: The amino group position is fixed by the nitro group. | Poor: Prone to formation of isomeric impurities. |
| Scalability | High: Utilizes well-understood, scalable reactions. | Low to Moderate: Regiocontrol is difficult to maintain on a large scale. |
| Key Challenges | Handling of nitrating agents (corrosive, exothermic). | Achieving high selectivity for the desired C3 amination product. |
| Overall Viability | High: Preferred industrial and laboratory route. | Low: Primarily of academic interest without a novel catalytic system. |
Conclusion
For researchers and drug development professionals, the synthesis of this compound is most reliably achieved through a two-step process commencing with the nitration of 2-chloro-5-fluoropyridine, followed by the reduction of the resulting 2-chloro-5-fluoro-3-nitropyridine intermediate. This pathway, while involving an additional step compared to a theoretical direct amination, provides unparalleled control over regiochemistry, ensuring high purity of the final product. The use of stannous chloride for the reduction step offers a robust and selective method that is compatible with the halogen substituents. While alternative routes via nucleophilic aromatic substitution are conceptually simpler, they are hampered by significant and unresolved challenges in regioselectivity, making them less practical for reliable synthesis. The strategic choice of the nitro-reduction pathway represents a classic example of prioritizing precision and purity over a potentially shorter but less controllable synthetic route.
References
- 1. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. scispace.com [scispace.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Reactivity of 2-Chloro-5-fluoropyridin-3-amine functional groups
An In-depth Technical Guide to the Functional Group Reactivity of 2-Chloro-5-fluoropyridin-3-amine
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the three distinct functional groups—an amine, a chloro substituent, and a fluoro substituent—each offering a unique handle for chemical modification. The strategic functionalization of this scaffold depends critically on understanding the inherent and tunable reactivity of each group. This guide provides a comprehensive analysis of the electronic properties and reaction selectivity of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals to enable precise and efficient molecular design.
Core Principles: Electronic Architecture and Predicted Reactivity
The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electronic nature of its substituents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via induction and resonance, rendering the ring carbons (particularly at the 2, 4, and 6 positions) electrophilic and susceptible to nucleophilic attack.
-
Amino Group (-NH₂ at C3): This group is a strong resonance donor and a weak inductive withdrawer. Its primary effect is to donate electron density to the ring, particularly at the ortho (C2, C4) and para (C6) positions.
-
Chloro Group (-Cl at C2): Halogens are inductively electron-withdrawing but act as weak resonance donors. For chlorine, the inductive effect dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.
-
Fluoro Group (-F at C5): Fluorine is the most electronegative element, exhibiting a very strong inductive electron-withdrawing effect and a very weak resonance-donating effect.
The combination of these effects creates a unique electronic landscape. The C2 and C6 positions are the most electron-deficient due to the influence of the ring nitrogen. The C2 position is further activated by the inductive pull of the chlorine atom, making it a prime target for nucleophilic attack and the logical site for oxidative addition in cross-coupling reactions.
Caption: Electronic influences on the this compound ring.
Reactivity Profile of Functional Groups
The Amino Group: A Versatile Nucleophile and Directing Group
The primary amine at the C3 position is a versatile functional handle.
-
Basicity and Metal Coordination: The exocyclic amine and the pyridine ring nitrogen can act as ligands, coordinating with metal centers. For instance, it readily forms complexes with copper(II), which have been studied for their magnetic properties.[1]
-
Diazotization: The transformation of the amino group into a diazonium salt (-N₂⁺) is a cornerstone of aromatic chemistry, enabling its replacement with a wide array of other substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.[3][4][5] This provides a powerful, albeit sometimes harsh, method for diversification.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides. This is frequently employed as a protecting group strategy to moderate the amine's reactivity or as a key step in building more complex molecular architectures.
The Halogens: Orthogonal Handles for Substitution and Coupling
The chloro and fluoro substituents are the primary sites for C-C, C-N, and C-O bond formation, but their reactivity differs significantly depending on the reaction mechanism.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are characteristic of electron-deficient aromatic systems.[6] The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8]
-
Regioselectivity (C2-Cl vs. C5-F): The position of substitution is paramount. The C2-position is strongly activated towards nucleophilic attack by the adjacent ring nitrogen. The C5-position is meta to the nitrogen and is therefore significantly less activated. Consequently, SNAr reactions will overwhelmingly favor substitution at the C2-chloro position.
-
Leaving Group Ability (Cl vs. F): In SNAr on electron-poor rings, fluoride is often a better leaving group than chloride.[9][10] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawing effect of fluorine, making the attached carbon more electrophilic.[10] However, in this specific molecule, the positional activation at C2 far outweighs the intrinsic leaving group ability, making the C2-Cl the reactive site. Selective substitution of a fluoro group can be achieved under certain SNAr conditions if other positions are less reactive.[11]
Caption: Generalized workflow for SNAr at the C2-position.
B. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern drug discovery and rely on a different mechanistic paradigm: the oxidative addition of an aryl halide to a low-valent palladium catalyst.
-
Reactivity Order: The ease of oxidative addition for halogens is generally I > Br > Cl >> F . The carbon-fluorine bond is exceptionally strong and typically does not react under standard cross-coupling conditions.
-
Selective Functionalization: This difference in reactivity provides a powerful and orthogonal tool for selective synthesis. The C2-chloro group can be selectively targeted in reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), leaving the C5-fluoro group untouched.[12][13][14] This allows for the precise installation of aryl, heteroaryl, or amino substituents at the 2-position.
| Reaction Type | Target Group | Mechanistic Principle | Typical Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Chloro | Addition-Elimination (stabilized anion) | Replacement of -Cl with N, O, S nucleophiles. |
| Suzuki-Miyaura Coupling | C2-Chloro | Pd(0) Oxidative Addition | Replacement of -Cl with an aryl/vinyl group. |
| Buchwald-Hartwig Amination | C2-Chloro | Pd(0) Oxidative Addition | Replacement of -Cl with a primary/secondary amine. |
| Diazotization | C3-Amino | Diazonium Salt Formation | Replacement of -NH₂ with various functionalities. |
| Data Presentation: Comparative Reactivity of Functional Groups |
Strategic Guide to Selective Functionalization
The differential reactivity of the functional groups enables a logical approach to multi-step synthesis. The following workflow provides a decision-making framework for chemists.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Applications of 2-Chloro-5-fluoropyridin-3-amine
Abstract
2-Chloro-5-fluoropyridin-3-amine is a strategically important heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern—featuring a nucleophilic amine at C3, a reactive chloro group at C2, and a modulating fluoro group at C5—provides a versatile platform for the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and core applications. We will explore its pivotal role in the development of kinase inhibitors for oncology, its utility in the discovery of novel agrochemicals, and provide detailed, field-proven protocols for its key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Introduction: The Strategic Value of a Multifunctional Pyridine
The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, present in numerous FDA-approved drugs and commercial agrochemicals. The strategic introduction of halogen and amine functionalities significantly enhances the synthetic utility of this core. This compound (C₅H₄ClFN₂) is a prime example of such a functionalized building block.[1]
The molecule's power lies in the orthogonal reactivity of its functional groups:
-
The 3-Amine Group: Serves as a primary nucleophile or a directing group, ideal for forming amide, sulfonamide, or urea linkages, or participating in condensation reactions.
-
The 2-Chloro Group: An excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SₙAr).[2][3]
-
The 5-Fluoro Group: Modulates the electronic properties of the pyridine ring, often enhancing metabolic stability, membrane permeability, and binding affinity of the final molecule.[4][5]
This guide will dissect these features, providing a technical framework for its application in research and development.
Physicochemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is fundamental to its effective use. The interplay of its substituents governs its behavior in synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂ | PubChem[1] |
| Molecular Weight | 146.55 g/mol | PubChem[1] |
| CAS Number | 884495-37-8 | PubChem[1] |
| Appearance | Off-white to light brown solid | N/A |
The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, renders the C2 and C6 positions electron-deficient and thus highly susceptible to nucleophilic attack or oxidative addition by a palladium catalyst. Conversely, the amine group at C3 is a strong nucleophile and directing group. This electronic push-pull dynamic is the key to its synthetic versatility.
Caption: Key reactive sites on this compound.
Core Application I: Medicinal Chemistry & Drug Discovery
This building block is extensively used in pharmaceutical research, particularly in the synthesis of kinase inhibitors for oncology.[4][6] The pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many potent inhibitors feature a substituted aminopyridine scaffold. This compound is an ideal starting material for constructing libraries of these inhibitors. For instance, it has been employed in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and Rho-associated kinases (ROCK), implicated in cellular contraction and motility.[6][7]
A common synthetic strategy involves a sequential cross-coupling approach:
-
Buchwald-Hartwig Amination: The amine at C3 is coupled with an aryl or heteroaryl halide to build one side of the inhibitor.
-
Suzuki-Miyaura Coupling: The chloro group at C2 is then coupled with a boronic acid or ester to install the second key substituent.
This strategy allows for a modular and convergent synthesis, enabling rapid exploration of the structure-activity relationship (SAR).
Caption: General workflow for kinase inhibitor synthesis.
Example: Synthesis of a ROCK Inhibitor Scaffold
The development of potent and selective ROCK inhibitors is a key area of research.[7] The pyridine core derived from this compound can be elaborated to produce compounds with significant inhibitory activity. For example, a Suzuki coupling at the C2 position can introduce a substituted phenyl ring, a common feature in many kinase inhibitors.[7]
Core Application II: Agrochemical Discovery
The unique properties conferred by fluorine atoms—such as increased metabolic stability and lipophilicity—make fluorinated heterocycles highly valuable in agrochemical research.[8] this compound serves as a key intermediate in the synthesis of novel herbicides and pesticides.[4][9]
Picolinate and Phenylpyridine Herbicides
The fluoropicolinate class of herbicides has seen significant development.[9] Synthetic routes leveraging fluorinated pyridine building blocks are crucial. For example, derivatives of this compound can be transformed into picolinic acids that exhibit potent herbicidal activity.[9]
Furthermore, phenylpyridine compounds are known to act as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a validated target for herbicides.[8][10] The synthesis of novel α-trifluoroanisole derivatives containing phenylpyridine moieties has led to compounds with excellent, broad-spectrum herbicidal activity against various weeds.[8][10]
Key Synthetic Transformations: Protocols & Insights
The true value of a building block is realized through its reliable and efficient transformation into more complex structures. Here, we provide detailed protocols for two of the most critical reactions involving this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The C2-Cl bond of the pyridine is well-suited for this transformation, though it often requires a more active catalyst system compared to aryl bromides or iodides.[11]
Objective: To couple an aryl group to the C2 position of this compound.
Reaction Scheme: (this compound) + (Arylboronic Acid) --[Pd Catalyst, Base]--> (2-Aryl-5-fluoropyridin-3-amine)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Causality & Insights (E-E-A-T):
-
Why a Bulky Ligand? The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is critical.[12] These ligands promote the rate-limiting oxidative addition of the relatively unreactive C-Cl bond to the Pd(0) center and facilitate the reductive elimination step.
-
Choice of Base: A strong base like K₃PO₄ is required to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13][14]
Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is used to couple amines with the C2-Cl position.[15][16]
Objective: To couple a primary or secondary amine to the C2 position of a protected this compound derivative. (Note: The C3-amine is often protected first to prevent self-coupling or side reactions).
Reaction Scheme: (Protected this compound) + (R₂NH) --[Pd Catalyst, Base]--> (Protected 2-(Dialkylamino)-5-fluoropyridin-3-amine)
Materials:
-
N-protected this compound (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
BINAP or Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the protected pyridine substrate and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Causality & Insights (E-E-A-T):
-
Catalytic Cycle: The reaction proceeds via a well-established cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used to deprotonate the amine, forming the active palladium-amido complex required for reductive elimination.[17] For more sensitive substrates, a weaker base like Cs₂CO₃ may be employed.[18]
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for cross-coupling reactions involving substituted chloropyridines, demonstrating the feasibility of these transformations.
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 85-95% |
| Suzuki-Miyaura | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | 70-88% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | 80-92% |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / Xantphos | 75-89% |
Note: Yields are illustrative and highly dependent on the specific substrates, reaction conditions, and scale.
Conclusion and Future Outlook
This compound is a high-value, versatile building block with proven applications in drug discovery and agrochemical research. Its well-defined reactivity allows for predictable and efficient synthetic planning. The continued development of more active and robust catalytic systems will further expand the scope of its application, enabling the synthesis of increasingly complex and novel molecules. Future research will likely focus on leveraging this scaffold to access new chemical space, targeting challenging biological pathways and developing next-generation materials.
References
- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Chloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an amine group on the pyridine ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for regioselective modifications, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its applications for researchers, scientists, and professionals in the field of drug development.
Core Molecular Attributes
The fundamental properties of this compound are summarized below, providing a foundational understanding of this key chemical entity.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [2][1] |
| IUPAC Name | This compound | |
| CAS Number | 884495-37-8 | [1] |
| Canonical SMILES | C1=C(C=NC(=C1N)Cl)F | |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically ≥98% | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process commencing from 2,3-difluoro-5-chloropyridine. This protocol, adapted from established methodologies, ensures a high yield and purity of the final product.[3]
Causality of Experimental Choices
The selection of 2,3-difluoro-5-chloropyridine as the starting material is strategic. The fluorine atom at the 3-position is more susceptible to nucleophilic aromatic substitution by ammonia compared to the fluorine at the 2-position, which is ortho to the ring nitrogen. This regioselectivity is a key aspect of the synthesis. The subsequent reduction step is a standard and effective method for converting the intermediate to the final product.
Experimental Protocol
Step 1: Ammonification of 2,3-difluoro-5-chloropyridine
-
To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine (1 mole equivalent).
-
Add aqueous ammonia in a molar ratio of 1:8 to 1:14 relative to the starting material.
-
Seal the vessel and heat the reaction mixture to a temperature between 110-140°C.
-
Maintain the reaction at this temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by slurrying with petroleum ether followed by suction filtration to obtain 2-amino-3-fluoro-5-chloropyridine. A typical yield for this step is approximately 85%.[3]
Step 2: Catalytic Hydrogenation to this compound
This step is a conceptual outline based on standard organic chemistry principles for similar transformations, as the direct precursor in the cited patent is the desired product of this guide. The following is a general procedure for a related reduction.
-
Dissolve the product from Step 1 in a suitable solvent such as methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Introduce a hydrogen atmosphere and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of multiple reaction sites allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics.
Substituted aminopyridines are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities. The pyridine ring is a fundamental structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
The inclusion of fluorine atoms into drug structures is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The combination of a pyridine ring and fluorine substitution, as seen in this compound, makes it a particularly attractive starting material for the development of new molecular entities.
While specific drugs derived directly from this compound are not detailed in the provided search results, the broader class of aminopyridine derivatives has been instrumental in developing drugs for protozoan neglected tropical diseases and various other therapeutic areas.[4] The structural motifs present in this compound are found in a number of FDA-approved fluorinated heterocyclic drugs.[5]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.
-
Primary Hazards : The compound is corrosive and an irritant.[2]
-
Health Hazards : It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2]
-
Precautionary Measures : Use in a well-ventilated area, wear protective gloves, clothing, eye, and face protection. Avoid breathing dust and fumes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure provides a foundation for the synthesis of a diverse array of complex molecules. The robust synthesis protocol and well-defined chemical properties make it a reliable and essential tool for researchers and scientists dedicated to the advancement of drug discovery and development.
References
- 1. CAS 884495-37-8 | 3-Amino-2-chloro-5-fluoropyridine - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Introduction: Understanding the Utility and Risks of a Key Synthetic Building Block
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoropyridin-3-amine
This compound (CAS No: 884495-37-8) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its structural features make it a valuable building block in medicinal chemistry and agrochemical research, particularly for creating novel therapeutic agents and pesticides.[2] This compound is instrumental in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy and treatments for type II diabetes.[3]
While its utility is significant, the chemical reactivity of this compound necessitates a thorough understanding of its associated hazards. This guide provides an in-depth analysis of its properties, hazards, and the essential protocols required for its safe handling, storage, and emergency management. It is intended for researchers, chemists, and drug development professionals who work with this compound.
Section 1: Core Chemical Properties and Identification
A foundational understanding of the compound's physical and chemical properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 884495-37-8 | [1] |
| Molecular Formula | C₅H₄ClFN₂ | [1][2] |
| Molecular Weight | 146.55 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Storage Temperature | 0-8°C, Inert atmosphere | [2][6] |
Section 2: Comprehensive Hazard Analysis
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several significant hazards.[1] The causality behind these classifications is rooted in its chemical structure, which can react with biological macromolecules, leading to toxicity and irritation.
| Hazard Class & Category | Hazard Statement | GHS Code | Practical Implication |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | Ingestion can lead to significant toxic effects. |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312 | Skin absorption can cause systemic toxicity. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | Direct contact will likely cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation (Category 1) | Causes serious eye damage | H318 | Contact can lead to irreversible damage to the eye. |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332 | Inhalation of dust can be toxic. |
| STOT Single Exposure (Category 3) | May cause respiratory irritation | H335 | Inhaled dust can irritate the nose, throat, and lungs. |
Source: PubChem, Apollo Scientific Safety Data Sheet[1][7]
The primary hazards are its corrosive and irritant properties.[1] Upon combustion, it may also emit toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[7][8]
Section 3: Risk Assessment and Control Workflow
A self-validating safety protocol begins with a thorough risk assessment before any handling occurs. The following workflow diagram illustrates the essential decision-making process to establish appropriate engineering controls and personal protective equipment (PPE).
Caption: Workflow for risk assessment and control selection.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to rigorous handling protocols is non-negotiable. These procedures are designed to mitigate the risks identified in Section 2.
Engineering Controls
The first line of defense is to minimize exposure at the source.
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is critical to prevent inhalation of airborne dust, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) hazards.[1][7]
-
Safety Stations: A fully functional safety shower and eyewash station must be immediately accessible in the work area.[8][9] This is a mandatory precaution due to the compound's classification as causing serious eye damage (H318) and skin irritation (H315).[1]
Personal Protective Equipment (PPE)
PPE provides a direct barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10] Given the risk of serious, potentially irreversible eye damage, the use of an additional face shield is strongly recommended.[1]
-
Skin Protection: Wear compatible chemical-resistant gloves.[8] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures. A lab coat or impervious clothing must be worn to prevent skin contact.[7][10]
-
Respiratory Protection: If engineering controls are insufficient or if there is a significant risk of generating dust, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) should be used.[9][10]
Hygiene Practices
Personal hygiene is a critical component of chemical safety.
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7][11]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][9]
-
Contaminated work clothes should be removed and laundered separately before reuse.[7]
Section 5: Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][11]
-
Keep containers tightly closed when not in use to prevent contamination and exposure.[7][9] The recommended storage temperature is between 2-8°C.[7]
-
Protect containers from physical damage and check regularly for leaks.[7]
Incompatibility
-
Avoid contact with strong oxidizing agents.
Disposal
-
Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.[7][12] This compound should be treated as hazardous waste.
-
Do not allow the product to enter drains or waterways.[8][12]
Section 6: Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or poison control center immediately.[9]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9][10]
Spill Management
The following flowchart outlines the procedure for responding to an accidental spill.
Caption: Step-by-step procedure for managing a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[10][13]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[7] Combustion can produce corrosive and toxic fumes.[7]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][10]
References
- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. 1214330-79-6 CAS MSDS (2-AMINO-3-CHLORO-5-FLUOROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. achmem.com [achmem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-5-fluoropyridin-3-amine
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to form key interactions with a multitude of biological targets, particularly protein kinases.[1][2][3] This guide provides an in-depth exploration of 2-Chloro-5-fluoropyridin-3-amine, a highly versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. We will dissect the role of each substituent, providing detailed, field-proven protocols for its derivatization through cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the rapid construction of diverse compound libraries aimed at kinase-driven pathologies.
The Strategic Value of the this compound Scaffold
The design of effective kinase inhibitors often hinges on creating molecules that can mimic the adenine region of ATP, thereby competing for the enzyme's active site.[3][4] The pyridine scaffold is exceptionally well-suited for this role.[3][5] The utility of this compound (PubChem CID: 44754868) stems from the distinct and complementary roles of its substituents[6]:
-
Pyridine Core: The nitrogen atom acts as a crucial hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[7]
-
C2-Chloro Group: This is the primary synthetic handle. As an aryl chloride, it is a versatile electrophile for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[7][8]
-
C3-Amino Group: This nucleophilic site provides a secondary vector for molecular elaboration. It can be acylated, alkylated, or used as a handle to connect to other pharmacophoric fragments, allowing for fine-tuning of inhibitor potency and selectivity.
-
C5-Fluoro Group: The strategic placement of a fluorine atom can significantly enhance the molecule's drug-like properties by increasing metabolic stability, improving cell permeability, and potentially augmenting binding affinity through favorable electrostatic interactions.[7]
The combination of these features makes this compound an ideal starting point for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 6. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-fluoropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The Suzuki-Miyura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly indispensable in the fields of medicinal chemistry and materials science for the construction of biaryl and heterobiaryl scaffolds, which are prevalent motifs in a vast array of pharmacologically active compounds.[2]
2-Chloro-5-fluoropyridin-3-amine is a valuable building block in drug discovery, offering multiple points for diversification. The ability to selectively couple a wide range of aryl and heteroaryl groups at the 2-position via Suzuki coupling opens a direct and modular route to novel molecular architectures. However, the inherent electronic properties of this substrate—namely the presence of an electron-donating amine group, an electron-withdrawing fluorine atom, and the coordinating pyridine nitrogen—present unique challenges to the standard Suzuki protocol. This document provides a detailed guide, grounded in mechanistic principles and field-proven insights, to successfully navigate the Suzuki coupling of this versatile, yet demanding, substrate.
Mechanistic Considerations and Strategic Approach
The success of a Suzuki coupling reaction with this compound hinges on overcoming several potential hurdles inherent to its structure.
Catalyst Inhibition: The primary challenge arises from the Lewis basic nitrogen atoms of both the pyridine ring and the exocyclic amine. These can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] This coordination can interfere with any of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Substrate Reactivity: Chloropyridines are generally less reactive in the rate-determining oxidative addition step compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[3] The electronic nature of the pyridine ring, influenced by the amino and fluoro substituents, further modulates this reactivity.
To address these challenges, a strategic selection of the catalytic system is paramount. The use of electron-rich and sterically hindered phosphine ligands is often essential. These ligands can promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition to the C-Cl bond, and can also mitigate catalyst inhibition by the substrate's nitrogen atoms.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
SPhos (4 mol%) or other suitable biaryl phosphine ligand (e.g., XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation: Key Reaction Parameters
The following table summarizes the crucial parameters for the Suzuki coupling of this compound, providing a framework for optimization.
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Both are common and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | An electron-rich, sterically hindered biaryl phosphine ligand known to be effective for challenging couplings of aryl chlorides.[4] |
| Base | K₃PO₄ (3.0 equiv.) | A moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive substrates. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. The water is crucial for the activation of the boronic acid. |
| Temperature | 100 °C | A typical temperature for the coupling of aryl chlorides. May need adjustment based on substrate reactivity. |
| Boronic Acid | 1.5 equiv. | A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Catalyst inhibition by substrate. 3. Insufficiently inert atmosphere. | 1. Screen other ligands (e.g., XPhos, RuPhos). 2. Increase catalyst and/or ligand loading. 3. Ensure thorough degassing of solvents and proper inert atmosphere technique. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous base and solvents. Minimize the amount of water in the reaction mixture. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidation of Pd(0) to Pd(II). | Ensure rigorous exclusion of air from the reaction. |
| Dehalogenation of Starting Material | Reductive dehalogenation by the catalyst. | Try a different ligand or a lower reaction temperature. |
Safety and Handling Precautions
Working with the reagents involved in the Suzuki coupling reaction requires adherence to strict safety protocols.
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[5]
-
Palladium Catalysts: Palladium compounds can be flammable solids and may cause skin and eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: Generally, boronic acids are of low toxicity, but some can be irritants. Consult the specific Safety Data Sheet (SDS) for the boronic acid being used.
-
Bases: Potassium phosphate is a corrosive solid. Avoid contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.
Always consult the SDS for each reagent before use and wear appropriate PPE. Engineering controls, such as a fume hood, should be used to minimize exposure.
Conclusion
The Suzuki-Miyura cross-coupling of 2-Chloro-5-fluoropyrin-3-amine is a powerful tool for the synthesis of novel, highly functionalized pyridine derivatives. While the substrate presents specific challenges due to its electronic and coordinating properties, a rational approach to the selection of the catalyst system and reaction conditions can lead to high yields and successful outcomes. The protocol and insights provided in this guide offer a solid foundation for researchers to harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluoropyridin-3-amine and Related Halogenated Pyridines in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of halogenated aminopyridines, with a specific focus on the utility of 2-Chloro-5-fluoropyridin-3-amine as a key building block in the development of modern agrochemicals. We will dissect the strategic importance of its unique substitution pattern and detail the synthetic pathways for producing high-value insecticidal agents. The core of this guide is a comprehensive case study on the synthesis of diamide insecticides, illustrating the fundamental chemical principles and providing field-proven protocols for researchers and development professionals.
Introduction: The Significance of Halogenated Pyridine Intermediates
The pyridine scaffold is a cornerstone in the design of biologically active molecules due to its presence in numerous natural products and its versatile chemical reactivity. In the agrochemical sector, the introduction of halogen atoms, particularly fluorine and chlorine, onto the pyridine ring dramatically influences the physicochemical properties of the final compound, enhancing its efficacy, metabolic stability, and target-site binding affinity.[1]
This compound (CAS 884495-37-8) is a prime example of such a high-value intermediate.[2] Its structure is characterized by:
-
An amine group at the 3-position, which serves as a primary nucleophilic site for forming amide, urea, or other critical linkages.
-
A chloro group at the 2-position, which acts as a leaving group in nucleophilic substitution reactions and contributes to the molecule's electronic profile.
-
A fluoro group at the 5-position, a bioisostere for hydrogen that can enhance binding affinity and block metabolic degradation, thereby increasing the potency and residual activity of the final agrochemical.
These features make it, and structurally related compounds like 2-chloro-5-(trifluoromethyl)pyridine, indispensable precursors for a new generation of pesticides, including herbicides, fungicides, and highly effective insecticides.[3][4]
Core Application: Synthesis of Diamide Insecticides
A landmark application for pyridine-based intermediates is in the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole.[5][6] These compounds are potent activators of insect ryanodine receptors (RyRs), which are critical calcium channels involved in muscle contraction.[5] Their mode of action leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately the death of target pests. This specific targeting of insect RyRs provides excellent efficacy against a broad range of chewing pests while showing low toxicity to non-target organisms like mammals.
The general structure of these insecticides consists of three key fragments, as illustrated in the synthesis of chlorantraniliprole:
-
A substituted pyrazole carboxylic acid.
-
An anthranilic acid derivative.
-
A pyridine moiety, which is crucial for the molecule's overall conformation and activity.
While the most prominent diamides like chlorantraniliprole are synthesized from 2,3-dichloropyridine, the underlying chemical principles are directly applicable to syntheses involving this compound to create novel analogues with potentially enhanced or different activity spectra.[6][7][8]
Synthetic Strategy: Amide Coupling Pathways
The industrial synthesis of diamide insecticides predominantly relies on the robust formation of an amide bond between two key intermediates: a pyrazole carboxylic acid and an aniline derivative.[6] There are two primary strategies for this critical coupling step.
Two-Step Synthesis via Benzoxazinone Intermediate
This pathway involves an initial cyclization reaction to form a benzoxazinone intermediate, which is subsequently opened by an amine to yield the final product.
-
Step A: Formation of the Benzoxazinone. The pyrazole carboxylic acid and the anthranilic acid are reacted in the presence of an activating agent, such as methanesulfonyl chloride, and a base (e.g., pyridine, 3-picoline) in a suitable solvent like acetonitrile.[6][7] The activating agent converts the carboxylic acid into a more reactive mixed anhydride, facilitating intramolecular cyclization.
-
Step B: Ring-Opening. The isolated benzoxazinone intermediate is then treated with methylamine, which attacks the carbonyl group to open the ring and form the desired N-methylamide moiety of the final product.[6]
Direct Amide Bond Formation
This more direct approach couples the two primary intermediates in a single step.
-
Activation: The pyrazole carboxylic acid is first activated. A common industrial method is to convert it to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene in a solvent such as toluene, often with a catalytic amount of DMF.[9]
-
Coupling: The resulting activated acyl chloride solution is then reacted directly with the aniline derivative (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) to form the final amide bond, yielding the target insecticide.[9] This method is often preferred for its efficiency and reduced number of unit operations.
The logical flow for the direct amide coupling, a common industrial route, is visualized below.
Caption: Direct Amide Coupling for Chlorantraniliprole Synthesis.
Detailed Experimental Protocol: Synthesis of Chlorantraniliprole via Direct Amide Coupling
This protocol is a representative example of the key amide bond-forming reaction central to the synthesis of many modern agrochemicals. The principles described are directly transferable to reactions involving this compound and its derivatives.
Objective: To synthesize 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole) via an activated acyl chloride intermediate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Mmol (equiv.) |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 500008-59-3 | 303.55 | 10.0 g | 29.8 (1.0) |
| Toluene | 108-88-3 | 92.14 | 60 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.05 g | 0.7 (0.02) |
| Triphosgene | 32315-10-9 | 296.75 | 10.0 g | 33.4 (1.12) |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 281984-75-6 | 198.65 | 6.39 g | 31.3 (1.05) |
Equipment:
-
1000 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser with a gas outlet to a scrubber
-
Heating mantle
-
Dropping funnel
Procedure:
Part 1: Activation of Carboxylic Acid
-
Setup: Equip the 1000 mL four-neck flask with a mechanical stirrer, thermometer, and condenser. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the flask, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (10.0 g), toluene (60 mL), and DMF (0.05 g). Stir the mixture to ensure homogeneity.[9]
-
Activation: While stirring, carefully add triphosgene (10.0 g) to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 70-110°C. Vigorous gas evolution (HCl and CO₂) will be observed. Caution: This step must be performed in a well-ventilated fume hood with appropriate scrubbing for acidic gases.
-
Reaction Monitoring: Maintain the temperature and continue stirring until the reaction system becomes a clear solution, indicating the complete formation of the acyl chloride intermediate. This typically takes 2-4 hours. Do not isolate the intermediate.
Part 2: Amide Coupling
-
Addition of Aniline: To the hot solution of the acyl chloride intermediate, add 2-amino-5-chloro-N,3-dimethylbenzamide (6.39 g).[9]
-
Reflux: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reflux for 5 hours.
-
Reaction Completion: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting materials.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to facilitate product precipitation.
-
Isolation: Filter the resulting solid product. Wash the filter cake with cold toluene to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain chlorantraniliprole as a solid.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Triphosgene is a toxic solid and a source of phosgene gas. Handle with extreme caution.
-
The reaction generates acidic HCl gas. Use a gas trap or scrubber containing a sodium hydroxide solution.
Conclusion and Future Outlook
This compound and its structural analogues are foundational intermediates that enable the synthesis of highly effective and targeted agrochemicals. The synthetic methodologies, particularly direct amide coupling, provide efficient and scalable routes to complex molecules like chlorantraniliprole.[9] The expertise in handling these halogenated pyridines and understanding the causality behind protocol choices—such as the selection of activating agents and reaction conditions—is paramount for innovation in the field. As the demand for more sustainable and specific crop protection solutions grows, the strategic use of versatile building blocks like this compound will continue to drive the discovery of the next generation of agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis method of chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-5-fluoropyridin-3-amine for Biological Screening
Introduction: The Strategic Importance of the 2-Chloro-5-fluoropyridin-3-amine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous natural products and FDA-approved drugs.[1] Its derivatization is a cornerstone of drug discovery programs. The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, membrane permeability, and binding affinity.[2]
The subject of this guide, this compound, is a highly versatile building block for the synthesis of compound libraries destined for biological screening. This molecule presents three key functional handles for derivatization: a nucleophilic amine at the 3-position, a reactive chloro group at the 2-position amenable to cross-coupling reactions, and a fluorine atom at the 5-position that can influence the electronic properties and biological activity of the final compounds. This application note provides a comprehensive guide to the strategic derivatization of this scaffold, detailing robust protocols for common and effective transformations, and discussing the underlying chemical principles that govern these reactions.
Chemical Reactivity and Regioselectivity: A Tale of Three Functional Groups
The reactivity of this compound is dictated by the interplay of its three functional groups. The amino group at the C3 position is a potent nucleophile, readily undergoing acylation, sulfonylation, and alkylation. The chloro group at the C2 position, activated by the ring nitrogen, is an excellent electrophile for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom at the C5 position, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring, influencing the reactivity of the other positions.
Controlling the regioselectivity of derivatization is paramount. Generally, reactions at the amino group can be performed under milder conditions, while functionalization at the chloro position often requires a metal catalyst. This differential reactivity allows for a sequential and controlled approach to building molecular complexity.
Derivatization Strategies and Protocols
This section details validated protocols for the derivatization of this compound. The choice of reaction will depend on the desired final structure and the available building blocks.
N-Functionalization of the 3-Amino Group
The primary amine at the C3 position is a versatile handle for introducing a wide range of functionalities through the formation of amide and sulfonamide bonds. These functional groups are prevalent in bioactive molecules and can participate in crucial hydrogen bonding interactions with biological targets.
This protocol describes a standard procedure for the formation of an amide bond between this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt3) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine for the acyl chloride.[3] Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.
This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride. Sulfonamides are important pharmacophores found in a variety of drugs.[4][5]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Add a catalytic amount of DMAP.
-
Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
If using DCM as a solvent, add triethylamine (1.5 eq).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: Pyridine can serve as both the solvent and the base. The addition of a catalytic amount of DMAP can significantly accelerate the reaction.
C-C and C-N Bond Formation at the 2-Position
The chloro group at the C2 position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[6] This protocol provides a general method for coupling this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: The choice of palladium catalyst, ligand, and base can be critical and may require optimization for specific substrates. For challenging couplings, using a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos) may be necessary.[7]
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[8] This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq)
-
Anhydrous, degassed toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (2 mol%), and the phosphine ligand (4 mol%) in a Schlenk tube.
-
Add the base (1.5 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Authoritative Grounding: The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[8]
Data Presentation
Table 1: Representative Derivatization Reactions of this compound
| Entry | Reaction Type | Reagents and Conditions | Product Structure | Yield (%) |
| 1 | N-Acylation | Benzoyl chloride, NEt₃, DCM, rt, 3h | 85 | |
| 2 | N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine, rt, 8h | 78 | |
| 3 | Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 16h | 72 | |
| 4 | Buchwald-Hartwig | Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C, 18h | 65 |
Visualization of Derivatization Strategies
Caption: Derivatization workflow for this compound.
Conclusion
This compound is a valuable and versatile starting material for the generation of diverse chemical libraries for biological screening. By leveraging the differential reactivity of its amino and chloro functionalities, a wide array of derivatives can be synthesized in a controlled and predictable manner. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and development to explore the chemical space around this promising scaffold. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base for cross-coupling reactions, will be key to achieving high yields and purity.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
Application Note: A Practical Guide to the N-Arylation of 2-Chloro-5-fluoropyridin-3-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl-5-fluoropyridin-3-amines
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science sectors.[1] Among the vast array of nitrogen-containing heterocycles, the N-arylated aminopyridine scaffold is a privileged motif found in numerous biologically active compounds. The specific substrate, 2-Chloro-5-fluoropyridin-3-amine, is a valuable building block. The fluorine substituent can enhance metabolic stability and binding affinity, while the chloro- and amino- groups provide orthogonal handles for further chemical modification. This application note provides a detailed experimental protocol and the underlying scientific rationale for the N-arylation of this important intermediate, focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination.[1][2]
Mechanistic Underpinnings: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, largely replacing harsher, traditional methods like the Ullmann condensation, due to its broad substrate scope and functional group tolerance.[1] The reaction is a palladium-catalyzed cross-coupling process that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide (in this case, the C-Cl bond of an aryl chloride coupling partner) to form a Pd(II) complex.[3][4][5] The reactivity order for aryl halides is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6] For less reactive aryl chlorides, the choice of a sufficiently electron-rich and sterically hindered ligand is critical to facilitate this rate-limiting step.[7][8]
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][9]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Below is a diagram illustrating the catalytic cycle:
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like BrettPhos Pd G4 (2 mol%)[4]
-
XPhos (4 mol%) or other bulky phosphine ligand (e.g., BrettPhos)[10]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (eluents)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Execution Workflow
The following diagram outlines the general workflow for the experiment.
Caption: A flowchart of the key steps in the N-arylation procedure.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl bromide, the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).[8]
-
Scientist's Note: Adding the solid reagents first under ambient conditions is often more convenient. If using a palladium(II) source like Pd(OAc)₂, the active Pd(0) catalyst is generated in situ.[6][11] The use of air-stable pre-catalysts can simplify this process and lead to more reproducible results.[2]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for reaction efficiency.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene or 1,4-dioxane via a syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction solvent).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-arylated product.
Key Parameter Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table summarizes the roles and considerations for each.
| Component | Options & Considerations | Rationale & Impact on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes and pre-catalysts.[5][6] | Pd(II) sources are often more stable but require in situ reduction to the active Pd(0) state. Pre-catalysts are often more efficient and reproducible.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos, RuPhos) are crucial for coupling aryl chlorides.[1][7][10] Bidentate ligands (e.g., BINAP, Xantphos) can also be effective.[1][4][11] | Ligands stabilize the Pd center, promote oxidative addition (especially for Ar-Cl bonds), and facilitate reductive elimination.[7] The steric bulk and electron-donating ability of the ligand are key to catalyst activity.[7] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[6][8] Weaker inorganic bases (K₃PO₄, Cs₂CO₃) can be used for base-sensitive substrates.[6][8] | The base is essential for deprotonating the amine-palladium complex to form the key amido intermediate, which precedes reductive elimination.[5] Strong bases often lead to faster reactions, but may not be compatible with all functional groups.[8] |
| Solvent | Aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[5][8] | The solvent must solubilize the reactants and not coordinate strongly to the palladium catalyst.[6] Poor solubility of inorganic bases can sometimes be an issue, requiring vigorous stirring.[6] |
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective and adaptable method for synthesizing valuable chemical intermediates. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol described herein serves as a robust starting point for the synthesis of a wide range of N-arylated aminopyridine derivatives, facilitating advancements in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Introduction: The Strategic Importance of 2-Chloro-5-fluoropyridin-3-amine
An In-Depth Guide to the Scale-Up Synthesis of 2-Chloro-5-fluoropyridin-3-amine
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of its substituents—an amine group, a chloro atom, and a fluoro atom—provides multiple reactive sites for further chemical modification. This versatility allows medicinal chemists to construct novel active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology and agents targeting central nervous system disorders.[2][3] In agrochemicals, it is a key intermediate for developing modern pesticides and herbicides.[1]
Given its value, the development of a robust, safe, and scalable synthetic process is paramount for ensuring a reliable supply chain for drug development and manufacturing. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on process chemistry, safety, and quality control.
Synthetic Strategy: A Mechanistic Approach to Scalable Production
The most common and industrially viable route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction of a di-substituted fluoropyridine with an amine source.
Rationale for the Chosen Pathway:
-
Precursor Accessibility: The starting material, 2,3-dichloro-5-fluoropyridine, is a readily available commodity chemical, which is a critical consideration for cost-effective, large-scale manufacturing.
-
Reaction Selectivity: The fluorine atom at position 5 and the chlorine atom at position 2 activate the pyridine ring for nucleophilic attack. The position ortho to the ring nitrogen (C2) and para to the fluorine (C2) is highly activated. However, the key to this synthesis is the selective amination at the C3 position. This is achieved by starting with a precursor where the C3 position is the most electrophilic site available for amination. A common industrial approach involves the amination of 5-chloro-2,3-difluoropyridine, where the fluorine at the 3-position is selectively displaced by ammonia.[4]
-
Process Simplicity: The direct amination is typically a one-step process, which simplifies the overall manufacturing workflow and minimizes waste streams compared to multi-step synthetic routes.[5]
The overall workflow is designed to progress from the core chemical reaction to purification and final quality assurance, ensuring the final product meets stringent purity specifications.
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound from 5-chloro-2,3-difluoropyridine via ammonolysis. The process is designed for execution in a multi-kilogram scale environment.
Reagents and Equipment
| Item | Specification |
| Reactants | 5-Chloro-2,3-difluoropyridine (98%+) |
| Aqueous Ammonia (28-30% solution) | |
| Solvents | Toluene (Anhydrous Grade) |
| Deionized Water | |
| Saturated Brine Solution | |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Equipment | 100L Glass-Lined Reactor with overhead stirrer |
| Temperature Control Unit (Heating/Cooling) | |
| Pressure-rated vessel | |
| Condenser and Receiving Flasks | |
| Buchner Funnel and Filtration Apparatus | |
| Vacuum Drying Oven |
Detailed Step-by-Step Methodology
-
Reactor Charging:
-
Ensure the 100L reactor is clean, dry, and inerted with nitrogen gas.
-
Charge the reactor with 5-Chloro-2,3-difluoropyridine (5.0 kg, 33.4 mol).
-
Add Toluene (25 L) to the reactor and stir to dissolve the starting material.
-
-
Ammonolysis Reaction:
-
Charge the reactor with concentrated aqueous ammonia (25 L, ~220 mol, ~6.6 eq).
-
Seal the reactor securely. Begin agitation at 100-150 RPM.
-
Heat the reactor contents to 110-120°C.[5] The internal pressure will rise; monitor closely and ensure it remains within the vessel's operational limits (typically 5-10 bar).
-
Maintain the reaction at this temperature for 16-24 hours.[5]
-
-
In-Process Control (IPC):
-
After the reaction period, cool the reactor to 20-25°C.
-
Carefully take a sample from the reaction mixture for HPLC analysis to check for the disappearance of the starting material. The reaction is considered complete when <1% of 5-chloro-2,3-difluoropyridine remains.[4]
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the biphasic mixture to a separation funnel or a larger vessel for phase separation.
-
Separate the lower aqueous layer.
-
Extract the aqueous layer with Toluene (2 x 10 L) to recover any dissolved product.
-
Combine all organic (Toluene) layers.
-
Wash the combined organic phase with deionized water (15 L) followed by saturated brine (15 L) to remove residual ammonia and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the Toluene. This will yield the crude this compound as a solid.
-
-
Purification:
-
Transfer the crude solid to a clean vessel.
-
Add a minimal amount of a suitable solvent for slurry or recrystallization, such as a heptane/ethyl acetate mixture. The choice of solvent may require optimization.
-
Stir the slurry at room temperature for 2-4 hours or perform a controlled cooling crystallization.
-
Isolate the purified solid product by filtration using a Buchner funnel.
-
Wash the filter cake with cold heptane to remove residual impurities.
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.
-
Process Safety and Hazard Analysis
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the materials and reaction conditions.
Hazard Identification:
-
This compound: Harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6]
-
5-Chloro-2,3-difluoropyridine: Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.
-
Aqueous Ammonia (28-30%): Corrosive. Causes severe skin burns and eye damage. The vapor is a respiratory irritant.[7]
-
Pressurized Reaction: The reaction is conducted under elevated temperature and pressure, posing a risk of vessel failure if not properly controlled.
Safety and Mitigation Measures:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety glasses or face shields.[7][8][9]
-
Engineering Controls: The synthesis must be performed in a well-ventilated area, preferably within a walk-in fume hood or a designated chemical bay with adequate exhaust ventilation.[9] Eyewash stations and safety showers must be readily accessible.[9]
-
Handling Procedures: Avoid inhalation of dust, fumes, and vapors.[7][8] Prevent contact with skin and eyes.[7] Use spark-proof tools and explosion-proof equipment, especially when handling flammable solvents.[9]
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[8][9]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]
-
Spills: Contain spills immediately with an inert absorbent material. Clean the area thoroughly, ensuring proper ventilation.[7]
-
Analytical Quality Control for Final Product Release
To ensure the final product meets the required specifications for use in pharmaceutical or agrochemical synthesis, a comprehensive set of analytical tests must be performed.
Analytical Methods:
-
Appearance: The final product should be an off-white to light brown solid.
-
Identity by ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. A similar structure, 2-amino-3-fluoro-5-chloropyridine, shows characteristic aromatic proton signals.[5]
-
Identity by Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 147.0, corresponding to the molecular weight of the compound (146.55 g/mol ).[6][10]
-
Purity by HPLC: The purity should be ≥98% by area normalization. This method will also quantify any residual starting material or process-related impurities.
-
Solubility: The product should be soluble in common organic solvents like Dichloromethane (DCM) and Methanol (MeOH).
By implementing this robust synthetic protocol and adhering to strict safety and quality control standards, manufacturers can ensure the consistent and safe production of high-purity this compound for its critical applications in advanced chemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-AMINO-2-CHLORO-5-FLUOROPYRIDINE | CAS: 884495-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Note: A Practical Guide to the Purification of 2-Chloro-5-fluoropyridin-3-amine by Column Chromatography
Abstract
This application note provides a comprehensive, experience-driven guide for the purification of 2-Chloro-5-fluoropyridin-3-amine, a crucial heterocyclic intermediate in pharmaceutical and agrochemical development.[1][2] The inherent basicity of the aminopyridine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and yield loss. This guide delves into the underlying chemical principles of these interactions and presents two robust, step-by-step protocols: one employing a modified mobile phase with standard silica gel and an alternative, high-performance method using an amine-functionalized stationary phase. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity and yield, incorporating method development strategies, troubleshooting, and safety considerations.
Compound Profile and Safety Overview
This compound is a substituted aminopyridine building block. Understanding its properties is fundamental to developing a successful purification strategy.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₅H₄ClFN₂ | [3][4] |
| Molecular Weight | 146.55 g/mol | [3][4] |
| CAS Number | 884495-37-8 | [3] |
| Appearance | Typically an off-white to light brown solid | - |
| Key Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [3] |
Safety Imperative: Due to the compound's hazard profile, all handling and purification steps must be conducted in a well-ventilated fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[6]
The Chromatographic Challenge: Overcoming Amine-Silica Interactions
The primary obstacle in purifying basic amines like this compound on standard silica gel is the interaction between the basic amine and the acidic surface of the silica.
-
The Mechanism of Interaction: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The basic nitrogen atom on the aminopyridine can form a strong acid-base interaction with these silanols.
-
Consequences: This interaction leads to several undesirable chromatographic outcomes:
-
Peak Tailing: The compound "smears" down the column, resulting in broad peaks and poor resolution.
-
Irreversible Adsorption: A portion of the compound can bind permanently to the silica, leading to significant yield loss.
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.
-
To achieve a successful separation, this acid-base interaction must be mitigated. This can be accomplished by either modifying the mobile phase or changing the stationary phase.[7]
Method Development and Strategy
A preliminary Thin-Layer Chromatography (TLC) analysis is essential for scouting an effective solvent system before committing to a large-scale column.
3.1. TLC Scouting Protocol
-
Prepare Stock Solution: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Test Solvent Systems: Spot the crude material on at least three different TLC plates. Develop each plate in a chamber containing a different solvent system.
-
System A (Non-polar): 70:30 Hexane / Ethyl Acetate
-
System B (Polar): 95:5 Dichloromethane (DCM) / Methanol (MeOH)
-
System C (Base-Modified): 95:5 DCM / MeOH with 0.5-1% Triethylamine (TEA) added.
-
-
Analyze Results: Visualize the plates under UV light (254 nm) and/or with an iodine stain. Compare the separation and spot shape. The ideal system will show the desired product with a Retention Factor (Rf) between 0.2 and 0.4, well-separated from impurities, and with a round, compact spot shape. The addition of TEA will often dramatically improve the spot shape of the amine.[7]
| Eluent System | Expected Observation | Interpretation |
| Hexane / Ethyl Acetate | Compound likely remains at the baseline (Rf ≈ 0). | The compound is too polar for this system. |
| DCM / Methanol | Compound moves off the baseline but may show significant tailing (streaking). | The system has the correct polarity, but silica-amine interactions are problematic. |
| DCM / Methanol + 1% TEA | Compound moves with a similar Rf as above but the spot is much sharper and rounder. | The TEA effectively masks the acidic silanols, indicating this is a viable system for column chromatography. |
Detailed Purification Protocols
Protocol 1: Modified Normal-Phase Chromatography on Standard Silica Gel
This protocol is the most common approach, utilizing a basic additive to improve separation on standard silica gel.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), Reagent grade
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
TLC plates (Silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
Step-by-Step Procedure:
-
Prepare the Mobile Phase: Based on TLC scouting, prepare a bulk solution of the chosen eluent. For example, for a 98:2 DCM:MeOH system with a modifier, in a 1 L graduated cylinder, combine 980 mL DCM, 20 mL MeOH, and 1-2 mL of TEA. Mix thoroughly.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the mobile phase (approx. 10g of silica per 1g of crude material).
-
Pour the slurry into the column. Use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica. Drain the excess solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin elution, collecting fractions of a consistent volume.
-
-
Monitoring the Separation:
-
Monitor the progress by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase used for the column.
-
Identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the product under high vacuum.
-
Protocol 2: High-Performance Purification on Amine-Functionalized Silica
This method offers superior performance by using a stationary phase with a basic surface, eliminating the need for mobile phase modifiers.[8]
Advantages:
-
Sharper peaks and better resolution.
-
No need for basic additives, simplifying solvent removal.[7][8]
-
Allows for the use of less polar, more volatile eluents (e.g., Hexane/EtOAc), which are easier to evaporate.[8]
Materials and Reagents:
-
Same as Protocol 1, but substitute standard silica gel with pre-packed or bulk amine-functionalized silica (e.g., KP-NH).
Step-by-Step Procedure:
-
Mobile Phase Selection: The mobile phase will typically be less polar than in Protocol 1. A gradient of Ethyl Acetate in Hexane is a common starting point. Use TLC on an amine-functionalized plate to determine the optimal solvent ratio.
-
Column Packing and Sample Loading: Follow the same procedures as in Protocol 1 (steps 2 and 3), using the amine-functionalized silica and the corresponding apolar mobile phase.
-
Elution and Monitoring: Elute the column with the Hexane/EtOAc mobile phase, collecting and analyzing fractions by TLC as described in Protocol 1 (steps 4 and 5).
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. The final product will be free of basic additives, simplifying the workup.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow from crude starting material to the final, purified compound.
Caption: Logical workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product will not elute | Mobile phase is not polar enough. | Gradually increase the percentage of the more polar solvent (e.g., Methanol or Ethyl Acetate). |
| Streaking/Tailing (Protocol 1) | Insufficient triethylamine (TEA) in the mobile phase. The column was overloaded. | Increase TEA concentration to 1-2%. Ensure the amount of crude material is not more than 5-10% of the silica weight. Use the dry loading method. |
| Poor separation from an impurity | The chosen mobile phase has poor selectivity for the two compounds. | Try a different solvent system (e.g., switch from DCM/MeOH to Hexane/EtOAc on an amine column). If using a gradient, make it shallower to increase resolution. |
| Cracked or channeled column bed | The column was packed improperly or ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the stationary phase. |
Conclusion
The successful purification of this compound via column chromatography is readily achievable by addressing the fundamental acid-base interaction with the silica stationary phase. The addition of a basic modifier like triethylamine to the mobile phase is an effective and widely used strategy. For applications demanding higher purity, reproducibility, and simpler workup, the use of an amine-functionalized stationary phase is a superior alternative that directly circumvents the interaction, leading to a more efficient and robust separation. Proper TLC scouting is paramount to selecting the optimal conditions before scaling up.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 2-Chloro-5-fluoropyridin-3-amine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki coupling of 2-Chloro-5-fluoropyridin-3-amine. This substrate, while a valuable building block, presents a unique set of challenges due to its electronic properties and the presence of multiple Lewis basic sites. This document provides in-depth, cause-and-effect troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses the most common issues encountered when coupling this compound, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: My primary byproduct is the dechlorinated starting material, 5-Fluoro-pyridin-3-amine. What is causing this, and how can I prevent it?
Answer:
The formation of 5-Fluoro-pyridin-3-amine is a result of a dehalogenation (specifically, dechlorination) side reaction. This is a prevalent issue with electron-deficient N-heterocyclic halides.[1][2]
Root Cause Analysis:
The mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This active hydride species can be generated from various sources within your reaction mixture, including certain solvents (like alcohols), amine bases, or even trace amounts of water.[1][3] Once formed, the Ar-Pd-Cl intermediate can undergo reductive elimination with the hydride to yield the dechlorinated product instead of proceeding through the desired transmetalation with the boronic acid.[3] The electron-deficient nature of the pyridine ring makes the substrate particularly susceptible to this pathway.[1]
Solutions & Optimization Strategies:
-
Ligand Selection is Critical: The C-Cl bond is strong, and its activation requires a highly active catalyst.[4][5] Standard ligands like PPh₃ are often ineffective.[4] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands accelerate the rate-determining oxidative addition and the subsequent reductive elimination of the desired product, kinetically outcompeting the dehalogenation pathway.[6][7][8]
-
Base Optimization: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases are generally preferred. Screening bases is recommended.[1]
-
Solvent Choice: Ensure solvents are not a source of hydrides. While some protocols use alcoholic solvents, they can contribute to dehalogenation.[3] Aprotic solvents like dioxane, toluene, or DMF are common choices.
-
Minimize Reaction Time: Over-extending the reaction time after the starting material is consumed can increase the prevalence of side reactions. Monitor the reaction closely by TLC or LC-MS.[6]
| Parameter | Recommendation | Rationale |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands stabilize the Pd(0) state and accelerate oxidative addition.[4][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker, non-nucleophilic bases are less likely to generate Pd-H species.[1] |
| Solvent | Dioxane, Toluene, DMF (anhydrous) | Aprotic solvents minimize potential hydride sources.[3] |
Issue 2: My boronic acid is being consumed, but I'm seeing the corresponding arene byproduct instead of my desired product. What is happening?
Answer:
This is a classic case of protodeboronation , where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[9] This side reaction effectively removes your nucleophilic coupling partner from the reaction, leading to low yields and unreacted starting material.
Root Cause Analysis:
Protodeboronation is essentially a protonolysis of the boronic acid. It is often promoted by aqueous and/or basic conditions.[6][9] Heteroaryl boronic acids are particularly notorious for their instability and propensity to undergo this side reaction.[10][11] The mechanism can be complex, but it is fundamentally driven by the presence of a proton source (like water) that cleaves the carbon-boron bond.
Solutions & Optimization Strategies:
-
Switch to a More Stable Boron Reagent: This is the most effective solution. Boronic acids are in equilibrium with their boroxine trimers, but boronic esters are generally more stable.[3]
-
Employ Anhydrous Conditions: If using a boronic acid is unavoidable, ensure all reagents and solvents are rigorously dried. Use flame-dried glassware and anhydrous solvents.[6][14]
-
Modify the Base: While a base is required to activate the boronic acid for transmetalation, excessively strong bases or high concentrations of water can accelerate protodeboronation.[15][16] Sometimes, a weaker base like KF can be effective.[16]
Issue 3: I am observing a biaryl byproduct derived from the dimerization of my boronic acid. How can I suppress this homocoupling?
Answer:
The formation of a biaryl from the self-coupling of two boronic acid molecules is known as homocoupling . This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[17][18]
Root Cause Analysis:
The active catalyst in the Suzuki cycle is Pd(0). Oxygen can oxidize this Pd(0) species to Pd(II).[14] These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[3] This parallel catalytic cycle consumes your boronic acid and reduces the efficiency of the desired cross-coupling.
Solutions & Optimization Strategies:
-
Rigorous Degassing is Mandatory: This is the most critical step to prevent homocoupling.[14][17] All solvents and the reaction mixture itself must be thoroughly deoxygenated.
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture.
-
-
Maintain an Inert Atmosphere: Throughout the entire setup and reaction time, maintain a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line).[14]
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂(dppf)).[14][19]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A1: This substrate combines three challenging features:
-
Aryl Chloride: The Carbon-Chlorine bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult and often rate-limiting.[3][4][5] This requires a highly active catalyst system.
-
Electron-Deficient Heterocycle: The electron-withdrawing nature of the pyridine nitrogen deactivates the C-Cl bond for oxidative addition, further increasing the activation barrier.[17]
-
Lewis Basic Nitrogen Atoms: Both the pyridine ring nitrogen and the exocyclic amino group have lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can sequester the catalyst, forming inactive or off-cycle species, leading to catalyst inhibition and reaction failure.[6][17][20]
Q2: How do I select the optimal catalyst system (ligand and palladium source)?
A2: For a challenging substrate like this, a combination of a Pd(0) source and a specialized ligand is recommended.
-
Palladium Source: Pd₂(dba)₃ is an excellent choice as it is a stable source of Pd(0). Pd(OAc)₂ is also common, but it requires in situ reduction to Pd(0), which can sometimes be inefficient.[3]
-
Ligand: As discussed, bulky, electron-rich phosphine ligands are essential. They create a sterically hindered environment around the palladium atom that discourages coordination from the substrate's nitrogen atoms while simultaneously increasing the electron density on the metal, which promotes the difficult oxidative addition to the C-Cl bond.[6][13][20] Start with ligands like SPhos, XPhos, or RuPhos.
Q3: What is the role of the base, and how does its choice affect side reactions?
A3: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[16][21]
-
Strong Bases (e.g., NaOH, KOH): While effective at forming the boronate, their high basicity and aqueous nature can significantly accelerate the protodeboronation of sensitive boronic acids.[9][21]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often the best choice for this type of substrate. They are strong enough to facilitate transmetalation but are less likely to promote protodeboronation or other side reactions.[21][22] The choice of cation (K⁺ vs. Cs⁺) can also influence solubility and reaction rates.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A4: For sensitive or heteroaryl coupling partners, boronic esters are highly recommended . Pinacol boronic esters are significantly more stable towards protodeboronation than the corresponding boronic acids, providing a more consistent concentration of the active nucleophile throughout the reaction.[6][12] While they may be more expensive, the improved yield and cleaner reaction profile often justify the cost.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, 2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.[20]
-
Add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Add the degassed 1,4-dioxane via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[4][17]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides & Workflows
// Main Cycle Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative Addition"]; ArPdX [label="L₂Pd(Ar')X"]; Trans [label="Transmetalation"]; ArPdAr [label="L₂Pd(Ar')Ar"]; RE [label="Reductive Elimination"]; Product [label="Ar'-Ar\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactant Nodes ArX [label="Ar'-X\n(2-Chloro-5-fluoro\npyridin-3-amine)", shape=invhouse]; ArB [label="Ar-B(OR)₂\n(Boron Reagent)", shape=invhouse]; Base [label="Base", shape=invhouse];
// Side Reaction Nodes Inhibition [label="Catalyst Inhibition\n(Coordination by N atoms)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenation [label="Dehalogenation\n(Pd-H intermediate)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Cycle ArX -> OA; Pd0 -> OA; OA -> ArPdX; ArB -> Trans; Base -> Trans; ArPdX -> Trans; Trans -> ArPdAr; ArPdAr -> RE; RE -> Product; RE -> Pd0 [label="Catalyst\nRegeneration"];
// Edges for Side Reactions Pd0 -> Inhibition [style=dashed, arrowhead=tee]; ArPdX -> Dehalogenation [style=dashed]; ArB -> Protodeboronation [style=dashed];
caption [label="Fig 2. Suzuki Cycle and Common Failure Points", shape=plaintext, fontsize=9]; } .enddot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Inhibition in Buchwald-Hartwig Amination of Pyridines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of pyridine substrates. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who encounter unique challenges with this powerful C-N bond-forming reaction. Pyridines, while a crucial heterocyclic motif, introduce a specific set of hurdles primarily due to the Lewis basic nature of the ring nitrogen.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common points of failure. My goal is to not only provide solutions but to explain the underlying organometallic principles, empowering you to make informed decisions in your own lab.
Frequently Asked questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with a halopyridine substrate failing or giving low yields?
This is the most common issue researchers face. The primary culprit is the pyridine nitrogen itself. Its lone pair of electrons can coordinate strongly to the palladium catalyst, leading to the formation of stable, catalytically inactive complexes.[1] This process, often called catalyst poisoning or deactivation, effectively removes the catalyst from the productive catalytic cycle. The position of the halogen on the pyridine ring significantly influences the severity of this inhibition.
The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing crucial steps like oxidative addition or reductive elimination from occurring.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or other higher-order species, which are catalytically incompetent.[1] This is particularly an issue with aryl iodides, where iodide bridging can form unreactive palladium dimers.[2][3]
Q2: What is the "2-Pyridyl Problem" and how does it affect my reaction?
The "2-Pyridyl Problem" refers to the heightened difficulty in coupling amines with 2-halopyridines. When the leaving group is at the C2 position, the ring nitrogen is perfectly positioned to chelate to the palladium center after oxidative addition. This forms a highly stable, five-membered palladacycle that can be difficult to break, thus halting the catalytic cycle. While challenging, this is not an insurmountable problem and can be addressed with the right choice of ligand and conditions.[1]
Q3: I see palladium black precipitating in my reaction flask. What does this mean and how can I prevent it?
The formation of palladium black (finely divided palladium metal) is a clear visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) species, if not properly stabilized by its ligand, can aggregate and precipitate out of solution. This is often a consequence of a slow or stalled catalytic cycle, which can be caused by pyridine inhibition.
To prevent this, you should:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands are essential for stabilizing the Pd(0) center and preventing this aggregation.[4]
-
Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[4] It's often best to run the reaction at the lowest temperature that still provides a reasonable rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and precipitation.[4] It is critical to properly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guide: From Diagnosis to Solution
Problem 1: Low to No Conversion
When faced with a stalled reaction, a systematic approach is key. The following workflow will help you diagnose the likely cause and implement an effective solution.
Caption: A logical workflow for diagnosing and addressing low conversion.
The choice of ligand is paramount for overcoming pyridine inhibition. The ideal ligand must be sterically bulky and electron-rich. This combination serves two purposes: 1) the bulkiness physically blocks the pyridine nitrogen from coordinating to the palladium, and 2) the electron-donating character increases the electron density on the palladium, which promotes the crucial, often rate-limiting, oxidative addition and reductive elimination steps.[5][6]
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard for challenging aminations. Ligands like XPhos, SPhos, and RuPhos are highly effective.[7][8] XPhos, in particular, has shown broad utility for heteroaryl halides.[8]
-
Ferrocene-Based Ligands (Josiphos Ligands): These ligands, characterized by a ferrocene backbone, are also highly effective, especially for coupling heteroaryl chlorides.[8][9] A sterically hindered Josiphos ligand has been shown to be highly active for coupling chloropyridines.[10]
-
Wide Bite-Angle Ligands (e.g., Xantphos): For certain substrates, ligands with a large "bite angle" can promote reductive elimination and be beneficial.[11][12]
Data-Driven Ligand Selection:
The following table summarizes the performance of various ligands for the amination of a challenging 2-chloropyridine substrate. This data highlights the dramatic impact ligand choice can have on reaction outcome.
| Entry | Halopyridine | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Morpholine | XPhos | NaOtBu | Toluene | 100 | 98 | --INVALID-LINK-- |
| 2 | 2-Chloropyridine | Morpholine | RuPhos | NaOtBu | Toluene | 100 | 97 | --INVALID-LINK-- |
| 3 | 2-Chloropyridine | Aniline | Josiphos-type | NaOtBu | Toluene | 110 | 95 | --INVALID-LINK-- |
| 4 | 2-Bromopyridine | sec-Butylamine | dppp | NaOtBu | Toluene | 80 | 98 | --INVALID-LINK-- |
| 5 | 3-Bromopyridine | Morpholine | BINAP | NaOtBu | Toluene | 80 | 85 | --INVALID-LINK-- |
This table is a compilation of representative data. Optimal conditions are substrate-dependent.
The base plays a crucial role, primarily in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[13][14] However, the choice is not always straightforward.
-
Strong Alkoxide Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases, driving the reaction forward efficiently.[15] However, they are incompatible with base-sensitive functional groups.
-
Weaker Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[15] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents.[16]
| Base Type | Pros | Cons | Recommended For |
| Alkoxides (e.g., NaOtBu) | High reactivity, fast reaction rates | Incompatible with sensitive functional groups (esters, ketones) | Robust substrates where speed is critical |
| Carbonates (e.g., Cs₂CO₃) | Good functional group tolerance, moderate reactivity | Can be slower, may require higher temperatures | Substrates with base-sensitive functionalities |
| Phosphates (e.g., K₃PO₄) | Broad functional group tolerance | Often requires higher temperatures, can have solubility issues | Suzuki couplings, but also useful in aminations with sensitive substrates |
Anhydrous, deoxygenated solvents are non-negotiable.[4] Common choices include toluene, 1,4-dioxane, and THF.[14] Toluene is often preferred for its ability to reach higher temperatures, which are frequently necessary for activating less reactive substrates like chloropyridines.[17] If solubility is an issue, a switch to a more polar solvent like dioxane might be beneficial, but always ensure it is rigorously dried.
Mechanistic Insight: Visualizing the Problem
Understanding the catalytic cycle and the specific point of inhibition is crucial for effective troubleshooting.
The Productive Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the halopyridine to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the product and regenerate the Pd(0) catalyst.[5]
Caption: The productive Buchwald-Hartwig amination cycle.
The Pyridine Inhibition Pathway
The Lewis basic pyridine nitrogen can intercept the active Pd(0) catalyst before oxidative addition or coordinate to the Pd(II) intermediate, forming a stable, off-cycle complex that does not proceed to the final product. Bulky ligands (L) are designed to sterically shield the palladium center and disfavor this unproductive coordination.
Caption: Pyridine coordination leading to an inactive catalyst complex.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol serves as a robust starting point. Optimization may be required for your specific substrates.[14]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the bromopyridine (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Seal the Schlenk tube, remove it from the glovebox, and add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Ligands and Bases
For particularly challenging substrates, a parallel screening approach can rapidly identify optimal conditions.[18]
-
Array Preparation: In a glovebox, arrange a 96-well plate or an array of reaction vials.
-
Solid Dosing: To each designated well/vial, add the halopyridine, a specific palladium/ligand combination, and a specific base. Use a stock solution of the halopyridine for accuracy.
-
Liquid Dosing: Add the amine and solvent to each well/vial.
-
Reaction: Seal the plate/vials and place on a shaker-heater block at the desired temperature for 12-24 hours.
-
Analysis: After cooling, quench the reactions, dilute with a suitable solvent containing an internal standard, and analyze the yield/conversion in each well by GC-MS or LC-MS.
This systematic approach allows for the rapid identification of the most promising ligand-base combination for your specific pyridine amination challenge.
References
- 1. Slow reductive elimination from arylpalladium parent amido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organometallic Chemistry from Amidate Complexes. Reductive elimination of N-Aryl Amidates from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of 2-Chloro-5-fluoropyridin-3-amine
Welcome to the dedicated technical support resource for the purification of 2-Chloro-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this critical building block. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure the highest purity of your compound for downstream applications.
I. Understanding the Molecule and Potential Impurities
This compound is a halogenated aminopyridine derivative.[1] Its purification can be challenging due to the presence of various structurally similar impurities that may arise during its synthesis. A foundational understanding of the potential impurities is crucial for selecting the appropriate purification strategy.
Common Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Byproducts: Other isomers of chlorofluoropyridinamine that may form due to non-selective reactions.
-
Over-halogenated or Under-halogenated Species: Pyridine rings with additional or fewer halogen atoms.
-
Hydrolysis Products: Where the amine or chloro group is replaced by a hydroxyl group.
-
Residual Solvents and Reagents: Solvents and other chemicals used during the synthesis and work-up.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: After an initial work-up, my crude this compound is a dark, oily residue instead of a solid. What should I do?
Answer:
An oily crude product often indicates the presence of significant impurities, residual solvent, or moisture. Here’s a systematic approach to tackle this:
-
Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under reduced pressure. Heating the flask gently (e.g., in a 40-50°C water bath) while on a rotary evaporator can help remove residual high-boiling solvents like DMF or DMSO.
-
Aqueous Wash: Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again. This should remove many water-soluble impurities and salts.
-
Trituration/Slurrying: If the product is still oily, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product has low solubility but the impurities are more soluble (e.g., cold hexanes or petroleum ether).[2] Stir the mixture vigorously. The product may solidify. If it does, you can collect it by filtration.
Question 2: My NMR spectrum shows multiple peaks in the aromatic region, suggesting the presence of isomeric impurities. How can I separate these?
Answer:
Separating isomers can be challenging due to their similar physical properties. Column chromatography is typically the most effective method in this scenario.
-
Rationale: Isomers often have slightly different polarities, which allows for their separation on a stationary phase like silica gel.
-
Recommended Action:
-
Column Chromatography: Perform flash column chromatography on silica gel. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 10%, 20%, 30% ethyl acetate). The ideal solvent system will show good separation between the spot corresponding to your desired product and the impurity spots.
-
Question 3: I'm losing a significant amount of product during recrystallization, resulting in a very low yield. What can I do to improve this?
Answer:
Low yield during recrystallization is a common issue and can be addressed by optimizing your solvent choice and technique.
-
Causality: The principle of recrystallization is based on the differential solubility of your compound in a hot versus a cold solvent. If the compound is too soluble in the cold solvent, you will lose a significant portion in the mother liquor.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold. For aminopyridines, consider solvents like ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding too much solvent will keep more of your product dissolved even after cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate it down and analyze it by TLC or NMR to see how much product you are losing. If a significant amount remains, you can attempt a second recrystallization or purify it by column chromatography.
-
III. Frequently Asked Questions (FAQs)
What is the most robust method for purifying this compound on a large scale?
For large-scale purification, a combination of acid-base extraction followed by recrystallization is often the most efficient and cost-effective method. Column chromatography can be resource-intensive on a large scale.
How does acid-base extraction work for this compound?
This compound has a basic amino group. This allows for its separation from non-basic impurities. The process involves:
-
Dissolving the crude mixture in an organic solvent.
-
Extracting with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate out or be extracted back into a fresh organic layer.
What analytical techniques are recommended for assessing the purity of the final product?
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for detecting and quantifying impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and residual solvents.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from non-basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add 1M NaOH to the aqueous layer with stirring until the pH is basic (pH > 9).
-
Extract the basified aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates
-
Chromatography column and accessories
Procedure:
-
Determine the optimal eluent system by running TLC plates with different ratios of ethyl acetate in hexanes.
-
Prepare the column by packing silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the predetermined solvent system, starting with a lower polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Objective: To obtain a highly pure crystalline solid of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
V. Visualizations
Caption: Decision workflow for purification of this compound.
VI. Data Summary
| Purification Method | Typical Impurities Removed | Recommended For | Purity Achieved |
| Acid-Base Extraction | Acidic, basic, and neutral non-amine impurities | Initial large-scale cleanup | 90-98% |
| Column Chromatography | Isomers, impurities with similar polarity | High-purity small-scale synthesis, isomer separation | >99% |
| Recrystallization | Soluble impurities | Final purification step to obtain crystalline solid | >99% |
VII. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine. CN105669539A. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved from --INVALID-LINK--
References
Troubleshooting failed reactions with 2-Chloro-5-fluoropyridin-3-amine
An in-depth guide for researchers, scientists, and drug development professionals on troubleshooting failed reactions with 2-Chloro-5-fluoropyridin-3-amine.
Technical Support Center: this compound
As a Senior Application Scientist, this guide is designed to move beyond simple protocols and delve into the chemical principles governing the reactivity of this compound. Understanding the why behind a failed reaction is the most critical step toward a successful outcome. This center is structured to provide foundational knowledge, answer frequently asked questions, and offer detailed, actionable troubleshooting guides for common synthetic transformations.
Core Reactivity Profile: Understanding the Molecule
This compound is a highly functionalized heterocyclic building block. Its behavior in chemical reactions is dictated by the interplay of its three key substituents on the pyridine ring.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing via induction, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[1] Critically, the lone pair on the nitrogen can act as a Lewis base, capable of coordinating to and "poisoning" metal catalysts like palladium, which is a common cause of failure in cross-coupling reactions.[2]
-
2-Chloro Group: The chlorine atom is a good leaving group, especially because it is located at an activated position (ortho to the ring nitrogen).[1] This makes it susceptible to both SNAr and oxidative addition in palladium-catalyzed cross-coupling cycles. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems for successful coupling.[2][3]
-
3-Amino Group: This is a strong electron-donating group that can influence the electronics of the ring. Its primary role, however, is often as a nucleophile itself or as a directing group. Like the pyridine nitrogen, the amino group's lone pair can also coordinate to metal catalysts.
-
5-Fluoro Group: Fluorine is a strongly electron-withdrawing group by induction, further influencing the electrophilicity of the ring's carbon atoms.
This electronic push-pull system makes the molecule a versatile but sometimes challenging substrate.
Frequently Asked Questions (FAQs): General Handling & Best Practices
Q1: How should I store this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage (0-8°C) under an inert atmosphere.[4][5] Always refer to the supplier's specific recommendations.
Q2: What are the primary safety concerns with this reagent? A: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] It is known to cause skin irritation and serious eye damage.[6][9] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
Q3: Is the compound stable? A: While generally stable under recommended storage conditions, aminopyridines can be sensitive to light and air over long periods. Discoloration (e.g., darkening from a beige powder) may indicate degradation. For sensitive reactions like palladium-catalyzed couplings, using material from a freshly opened bottle is always best practice.
Q4: What are the typical physical properties? A: Having key physical data on hand is crucial for calculations and purification.
| Property | Value | Source |
| CAS Number | 884495-37-8 | [6] |
| Molecular Formula | C₅H₄ClFN₂ | [6] |
| Molecular Weight | 146.55 g/mol | [6][11] |
| Appearance | Beige to off-white powder/solid | [11] |
| Melting Point | 91 - 95 °C | [5][11] |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are notoriously fickle with heteroaromatic substrates.[3] The primary challenges with this compound are its potential to inhibit the catalyst and the lower reactivity of the C-Cl bond.
Scenario 1: Failed Suzuki-Miyaura Coupling
"I'm trying to couple my boronic acid with this compound, but I only see starting material or byproducts."
This is a common issue. The following decision tree and table will help diagnose the problem.
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
| Problem/Symptom | Potential Root Cause | Scientific Explanation & Recommended Solution |
| No reaction; only starting materials recovered. | 1. Inactive Catalyst System: The C-Cl bond is strong. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] 2. Catalyst Poisoning: The pyridine and amine nitrogens are coordinating to the Pd center, preventing it from entering the catalytic cycle.[2] | Solution: Switch to a more active, electron-rich, and sterically hindered ligand system. Buchwald-type ligands (e.g., SPhos, XPhos) are designed to accelerate the rate-limiting oxidative addition step for aryl chlorides.[2] Using a pre-catalyst (e.g., XPhos Pd G3/G4) often gives more reproducible results than generating the catalyst in situ.[12] |
| Dehalogenated starting material is the main product. | Reductive Dehalogenation: The palladium catalyst reacts with a hydride source (e.g., solvent, base, or water) leading to the replacement of chlorine with hydrogen.[2] | Solution: Ensure all reagents and solvents are rigorously anhydrous and the reaction is run under a strict inert atmosphere (argon or nitrogen). Solvents like THF can be a hydride source; consider using dioxane or toluene. Ensure your base (e.g., K₃PO₄) is freshly dried. |
| Significant boronic acid homocoupling observed. | Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid, mediated by palladium.[2] | Solution: Your degassing procedure is insufficient. Ensure solvents are sparged with inert gas for at least 30 minutes. The reaction vessel should be evacuated and backfilled with argon or nitrogen at least three times before adding reagents.[2] |
| Arene byproduct from protodeboronation. | Boronic Acid Instability: Heteroaryl boronic acids are particularly prone to protodeboronation, where the C-B bond is cleaved by water or base.[13] | Solution: 1. Use a Boronate Ester: Convert the boronic acid to a more stable pinacol ester (Bpin).[13] 2. Optimize Base: Use a weaker, non-hydroxide base like K₃PO₄ or K₂CO₃.[13] 3. Anhydrous Conditions: Minimize water content. While a small amount of water can sometimes aid base solubility, excess water promotes this side reaction.[13][14] |
Optimized Protocol: Suzuki Coupling Screening
This protocol is designed as a robust starting point for coupling with this compound.
-
Preparation: To an oven-dried vial, add this compound (1.0 eq), the arylboronic acid or ester (1.5 eq), and a finely ground, anhydrous base like K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G4, 1-3 mol%) and ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Scenario 2: Failed Buchwald-Hartwig Amination
"I'm trying to couple a primary/secondary amine with this compound and the reaction is not working."
The principles are similar to the Suzuki coupling, with a focus on catalyst activity and preventing side reactions. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15]
| Problem/Symptom | Potential Root Cause | Scientific Explanation & Recommended Solution |
| No reaction or very low conversion. | 1. Inappropriate Ligand/Catalyst: The chosen ligand may not be suitable for the specific class of amine (e.g., primary, secondary, hindered).[16] 2. Base Incompatibility: The base may be too weak to deprotonate the amine-palladium complex, or too strong, causing degradation of the substrate or ligand. | Solution: 1. Ligand Screening: For aryl chlorides, bulky biaryl phosphine ligands are essential.[3] Try different generations of Buchwald ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands.[15] 2. Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and highly pure. |
| Hydrodehalogenation byproduct is observed. | β-Hydride Elimination: If the coupling amine has a β-hydrogen, this can be a competing pathway to reductive elimination, especially from a three-coordinate palladium intermediate.[15] | Solution: Use a ligand that favors reductive elimination. Chelating ligands like BINAP or dppf can sometimes suppress this side reaction by maintaining a four-coordinate palladium center. Alternatively, more sterically hindered monodentate ligands can also accelerate reductive elimination over β-hydride elimination. |
Systematic Experimental Workflow
A disciplined workflow is essential for reproducibility, especially for sensitive organometallic reactions.
Caption: Standard workflow for setting up an inert cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-5-chloro-3-fluoropyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ossila.com [ossila.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2-Chloro-5-fluoropyyridin-3-amine
Welcome to the technical support center for 2-Chloro-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions involving this versatile building block. The inherent electronic and steric properties of this molecule present unique challenges and opportunities in synthetic chemistry. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and optimize your reaction outcomes.
Understanding the Reactivity of this compound
The regioselectivity of reactions with this compound is governed by the interplay of several factors, including the nature of the reaction (nucleophilic aromatic substitution vs. transition-metal catalyzed cross-coupling), the electronic effects of the substituents (chloro, fluoro, and amino groups), and the reaction conditions.
The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, making it electron-deficient and susceptible to nucleophilic attack.[1][2] The positions ortho and para to the nitrogen (C2, C4, and C6) are the most electron-deficient. The substituents further modulate this reactivity:
-
-Cl at C2: The chloro group is an electron-withdrawing group by induction and can act as a leaving group in both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
-
-F at C5: The fluoro group is the most electronegative halogen, exerting a strong electron-withdrawing inductive effect.
-
-NH₂ at C3: The amino group is an electron-donating group through resonance, which can influence the overall electron density of the ring and potentially coordinate to metal catalysts.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for substitution reactions?
The principal reactive sites are the carbon atoms bearing the halogen substituents: C2 (attached to chlorine) and the C4 and C6 positions, which are activated by the pyridine nitrogen. The regiochemical outcome is highly dependent on the reaction type.
Q2: In Nucleophilic Aromatic Substitution (SNAr) reactions, which position is generally more reactive?
In SNAr reactions, the C2 position is typically more activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the chloro substituent. Fluoropyridines are generally more reactive in SNAr than chloropyridines, but the position of the activating nitrogen atom is a critical factor.[4] For 2-halopyridines, nucleophilic attack is common.[5]
Q3: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, which C-X bond is more reactive?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the primary determinant. The general order of reactivity is C-I > C-Br > C-Cl >> C-F. Therefore, the C2-Cl bond is significantly more reactive than the C5-F bond, allowing for selective functionalization at the C2 position while leaving the C5-fluorine intact.
Q4: How does the 3-amino group influence regioselectivity?
The 3-amino group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially deactivating it towards nucleophilic attack. In palladium-catalyzed reactions, the amino group can act as a coordinating ligand to the metal center, which can influence the catalyst's activity and selectivity.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: A mixture of products is obtained, with substitution occurring at both the C2 and C6 positions, or undesired side reactions are observed.
Potential Causes & Solutions:
-
Reaction Temperature: SNAr reactions are often sensitive to temperature.
-
Solution: Start with a lower reaction temperature and gradually increase it. This can help to favor the kinetically controlled product. For less reactive nucleophiles, heating may be necessary, but careful optimization is key.[5]
-
-
Solvent Choice: The polarity and proticity of the solvent can influence the reaction rate and selectivity.
-
Solution: Screen a variety of solvents. Aprotic polar solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[7]
-
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) may exhibit different selectivity compared to "soft" nucleophiles (e.g., thiols).
-
Solution: If possible, consider modifying the nucleophile. For instance, using a bulkier nucleophile might favor substitution at a less sterically hindered position.
-
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling at the C2 Position
Symptom: The desired cross-coupled product at the C2 position is not formed, or the reaction proceeds with low conversion.
Potential Causes & Solutions:
-
Inadequate Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for activating the C-Cl bond.
-
Base Selection: The strength and solubility of the base are crucial for the efficiency of the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).
-
Reaction Conditions: Temperature and solvent play a significant role.
-
Solution: Anhydrous and deoxygenated conditions are essential for palladium-catalyzed reactions. Solvents like toluene, dioxane, or DME are frequently used. Higher temperatures are often necessary to promote the oxidative addition of the C-Cl bond.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
This protocol is a starting point and may require optimization for specific boronic acids.
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
This protocol is a general guideline and may need to be adjusted based on the specific amine coupling partner.
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: General Guidelines for Regioselectivity in Reactions of this compound
| Reaction Type | Preferred Position of Substitution | Key Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | C2 | Nucleophile strength, temperature, solvent |
| Suzuki-Miyaura Coupling | C2 | Ligand choice, base, temperature |
| Buchwald-Hartwig Amination | C2 | Ligand choice, base, temperature |
| Halogen Dance / Directed Ortho Metalation | C4 or C6 | Strong base (e.g., LDA), low temperature |
Visualization of Key Concepts
Diagram 1: Factors Influencing Regioselectivity
Caption: Interplay of factors governing regioselectivity.
Diagram 2: Decision Workflow for Optimizing a Suzuki Coupling Reaction
Caption: A systematic approach to optimizing Suzuki coupling reactions.
Disclaimer: The information provided in this technical support guide is for research and development purposes only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.
References
- 1. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluoropyridin-3-amine
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. My aim is to provide not just protocols, but a deeper understanding of the reaction intricacies to empower you to optimize your experimental outcomes.
Section 1: Understanding the Synthetic Landscape and Potential Byproducts
The synthesis of this compound is a critical process for the development of numerous pharmaceutical agents. The most common synthetic strategies involve the manipulation of substituted pyridines through chlorination and amination reactions. However, the inherent reactivity of the pyridine ring, influenced by the existing substituents, can often lead to the formation of undesired byproducts. Understanding the genesis of these impurities is the first step toward mitigating their formation.
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
Based on typical synthetic routes, you are likely to encounter one or more of the following classes of byproducts:
-
Isomeric Amines: The formation of constitutional isomers is a frequent challenge, arising from the amination of a polychlorinated or fluorinated pyridine precursor. The regioselectivity of the nucleophilic aromatic substitution (SNAr) is highly dependent on the electronic and steric environment of the pyridine ring.
-
Di- and Polychlorinated Pyridines: If your synthesis involves the chlorination of a fluorinated aminopyridine, over-chlorination can occur, leading to the introduction of additional chlorine atoms onto the pyridine ring. The formation of these byproducts is often exacerbated by harsh reaction conditions or an excess of the chlorinating agent.
-
Hydroxylated Pyridines (Pyridones): Chloropyridines are susceptible to hydrolysis, which results in the formation of the corresponding hydroxypyridine or pyridone tautomer. This side reaction is particularly prevalent in the presence of water and at elevated temperatures or under basic conditions.
-
Starting Material Carryover: Incomplete conversion during either the chlorination or amination step will result in the presence of the starting material in your crude product mixture.
-
Dehalogenated Byproducts: Reductive dehalogenation can sometimes occur, leading to the loss of a chlorine or fluorine atom.
The following diagram illustrates a generalized synthetic pathway and the potential points of byproduct formation.
Caption: Potential byproduct formation pathways during the synthesis of this compound.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Presence of an Isomeric Impurity
-
Symptom: Your analytical data (e.g., LC-MS, GC-MS, or NMR) indicates the presence of a compound with the same mass as your target product but with different chromatographic or spectroscopic properties.
-
Probable Cause: The amination step has proceeded with poor regioselectivity. In a typical SNAr reaction on a di- or tri-halogenated pyridine, the position of nucleophilic attack is directed by the activating and deactivating effects of the existing substituents. For instance, in the amination of 2,3-dichloro-5-fluoropyridine, while the 3-position is the target, some amination may occur at the 2-position, leading to the formation of 3-chloro-5-fluoro-pyridin-2-amine.
-
Troubleshooting and Optimization Protocol:
-
Temperature Control: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically controlled product. Start by reducing the temperature by 10-20 °C and monitor the isomeric ratio.
-
Choice of Base: The nature and stoichiometry of the base used can influence the nucleophilicity of the amine and the stability of the Meisenheimer intermediate, thereby affecting regioselectivity. If using a strong, non-nucleophilic base, consider switching to a weaker base or using a carbonate base.
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway. A systematic screen of aprotic polar solvents (e.g., DMF, DMSO, NMP) and less polar solvents (e.g., toluene, dioxane) may reveal an optimal medium for the desired regioselectivity.
-
Protecting Groups: In some cases, temporary protection of the amino group of the starting material (if applicable) can direct the halogenation to the desired position.
-
Issue 2: Significant Amounts of Polychlorinated Byproducts Detected
-
Symptom: Mass spectrometry analysis reveals the presence of species with masses corresponding to the addition of one or more chlorine atoms to the desired product.
-
Probable Cause: Over-chlorination of the pyridine ring. The amino group is an activating group for electrophilic aromatic substitution, making the product more susceptible to further chlorination than the starting material.
-
Troubleshooting and Optimization Protocol:
-
Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride). Use of a slight excess (1.05-1.1 equivalents) is often sufficient.
-
Rate of Addition: Add the chlorinating agent slowly and at a low temperature to maintain control over the reaction and prevent localized excess of the reagent.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product. Running the reaction at a lower temperature will also help to control the reaction rate.
-
Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others. If you are using a highly reactive agent like sulfuryl chloride, consider switching to a milder one like NCS.
-
Issue 3: Formation of Hydroxylated Impurities
-
Symptom: Your product contains an impurity with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. This is often observed as a more polar spot on a TLC plate.
-
Probable Cause: Hydrolysis of the C-Cl bond. This is a common side reaction for chloropyridines, particularly at the 2- and 4-positions, and is promoted by the presence of water, bases, or high temperatures.
-
Troubleshooting and Optimization Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control of pH: If the reaction is performed under basic conditions, consider using a non-aqueous base or minimizing the amount of aqueous workup. If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time.
-
Temperature Management: Avoid excessive heating during the reaction and workup.
-
The following flowchart provides a decision-making guide for troubleshooting common byproducts.
Caption: A troubleshooting flowchart for common byproduct issues.
Section 3: Frequently Asked Questions (FAQs)
Q2: My chlorination reaction of 5-fluoropyridin-3-amine is not selective and gives a mixture of products. How can I improve the regioselectivity?
The amino group is a strong ortho-, para-director in electrophilic aromatic substitution. In the case of 5-fluoropyridin-3-amine, the positions ortho and para to the amino group are C2, C4, and C6. The fluorine at C5 is a deactivating group. The regioselectivity of chlorination will be a complex interplay of these electronic effects and the steric hindrance. To improve selectivity for the 2-position:
-
Use a bulky chlorinating agent: This may favor chlorination at the less sterically hindered positions.
-
Protect the amino group: Acetylation of the amino group to form an amide will make it less activating and more sterically bulky, which can alter the directing effect and improve regioselectivity. The acetyl group can be removed after the chlorination step.
Q3: I am considering a Sandmeyer reaction to introduce the chlorine atom. What are the potential pitfalls and byproducts specific to this reaction?
The Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) salt, is a powerful tool. However, it is not without its challenges.[1]
-
Phenol Formation: A significant byproduct is often the corresponding phenol (in this case, 3-hydroxy-5-fluoro-2-chloropyridine), formed from the reaction of the diazonium salt with water.[2] To minimize this, it is crucial to maintain low temperatures (0-5 °C) during diazotization and the subsequent Sandmeyer reaction.
-
Biaryl Formation: Coupling of two aryl radicals can lead to the formation of biaryl byproducts.[1]
-
Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich species in the reaction mixture to form colored azo compounds.[2]
Q4: How can I effectively remove these byproducts from my final product?
The purification strategy will depend on the nature of the byproducts.
-
Crystallization: If your desired product is a solid and has significantly different solubility from the impurities, crystallization can be a very effective and scalable purification method.
-
Column Chromatography: For small-scale purifications or when dealing with impurities with similar polarities, silica gel column chromatography is the most common method. A careful selection of the eluent system is key to achieving good separation.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the exocyclic amino group can be exploited. You can often selectively extract your product into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and re-extraction will yield the purified product.
References
Technical Support Center: The Critical Role of the Base in the Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyridin-3-amine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically focusing on the nuanced role of the base when using challenging substrates like 2-Chloro-5-fluoropyridin-3-amine. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the base selection so critical for the amination of this compound?
The substrate, this compound, presents a classic challenge for C-N cross-coupling reactions. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituent, deactivates the C-Cl bond. Consequently, the oxidative addition of this bond to the Pd(0) catalyst is often the rate-limiting step.[1]
The base plays a multifaceted role in overcoming this hurdle:
-
Amine Deprotonation: The primary role of the base is to deprotonate the incoming amine (or the palladium-amine complex) to generate the active nucleophile required for the catalytic cycle to proceed.[2] A base that is too weak may not perform this deprotonation efficiently, leading to a stalled reaction.
-
Catalyst Activation/Deactivation: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3] The choice of base and its concentration can influence this equilibrium.
-
Facilitating Reductive Elimination: The nature of the base's counter-cation and its interaction with the halide leaving group can influence the final, product-forming reductive elimination step.
For a substrate with a deactivated C-Cl bond, a strong, non-nucleophilic base is typically required to drive the reaction forward.[1][4]
Q2: What are the most common bases for this reaction, and how do I choose the right one?
The selection of a base is a balance between reactivity and the potential for side reactions or degradation of sensitive substrates. The most common bases fall into two categories: strong alkoxides and weaker inorganic carbonates/phosphates.
| Base | Chemical Formula | Strength | Common Solvents | Key Considerations & Troubleshooting |
| Sodium tert-butoxide | NaOtBu | Very Strong | Toluene, Dioxane, THF | The go-to base for challenging aryl chlorides.[1] Highly effective but can be harsh on substrates with base-sensitive functional groups. It is extremely hygroscopic; impurities or moisture can lead to hydrodehalogenation.[1] |
| Potassium tert-butoxide | KOtBu | Very Strong | Toluene, Dioxane, THF | Similar in strength and application to NaOtBu. The choice between Na+ and K+ can sometimes subtly influence reaction rates. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | A milder option, suitable for substrates that cannot tolerate strong alkoxides.[1] Often requires higher temperatures or more active catalyst systems.[1] The "cesium effect" can lead to enhanced rates and yields, potentially due to better solubility or the polarizability of the Cs+ cation.[5] |
| Potassium Phosphate | K₃PO₄ | Weak | Toluene, Dioxane | A weak base used when substrate sensitivity is a major concern.[1] Its use with a deactivated chloride like 2-chloropyridine would likely require a highly active, specialized catalyst/ligand system and elevated temperatures.[6] |
Expert Recommendation: For this compound, Sodium tert-butoxide (NaOtBu) is the recommended starting point due to the inert nature of the C-Cl bond.[1] If significant decomposition or side reactions are observed, switching to Cesium Carbonate (Cs₂CO₃) with a more active ligand (e.g., a biarylphosphine ligand) would be the logical next step.[1][5]
Troubleshooting Guide: Base-Related Failures
Problem 1: Low to No Conversion
You've set up your reaction with this compound, your chosen amine, a palladium source, and a ligand, but the starting material remains largely unreacted.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low conversion issues.
-
Plausible Cause A: Insufficient Base Strength. The energy barrier for the oxidative addition of the C-Cl bond is high. A weaker base like Cs₂CO₃ may not be sufficient to drive the catalytic cycle at a reasonable rate without a highly optimized catalyst system.[1]
-
Plausible Cause B: Base Quality. Strong alkoxide bases like NaOtBu are highly hygroscopic. Trace amounts of water or sodium hydroxide from degradation can poison the palladium catalyst and halt the reaction.[1] Ensure you are using a fresh, high-purity batch of the base from a reliable supplier.
Problem 2: Significant Hydrodehalogenation Side Product
You observe the formation of the desired product, but also a significant amount of 5-fluoro-pyridin-3-amine, where the chlorine atom has been replaced by hydrogen.
-
Plausible Cause: Presence of a Proton Source. Hydrodehalogenation is a common side reaction that often points to the presence of trace water.[1] The most likely culprit is often the base itself. This side reaction occurs when reductive elimination of the desired product is slow, allowing competing pathways to take over.[1]
-
Solutions:
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Use a freshly opened bottle of anhydrous base.[1]
-
Optimize Temperature: Sometimes, lowering the reaction temperature can disfavor the hydrodehalogenation pathway relative to the desired amination.[3]
-
Use Excess Amine: Employing a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the productive C-N coupling pathway.[1]
-
The Catalytic Cycle: The Role of the Base Visualized
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. The base is not a mere spectator; it is an essential reagent in a key step.
Caption: The Buchwald-Hartwig catalytic cycle.
As shown in the diagram, after the initial oxidative addition and amine association, the base is required to deprotonate the coordinated amine. This forms the crucial palladium-amido complex, which can then undergo reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.
General Experimental Protocol
This is a representative protocol and may require optimization for specific amine coupling partners.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a biarylphosphine ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the this compound, palladium precatalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the sodium tert-butoxide. Note: NaOtBu is a fine powder; handle it carefully under an inert atmosphere to prevent inhalation and moisture absorption.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water or saturated aqueous ammonium chloride, and proceed with standard workup and purification procedures.
By understanding the pivotal role of the base, researchers can more effectively navigate the challenges posed by difficult substrates in Buchwald-Hartwig amination, leading to higher yields, cleaner reactions, and faster discovery.
References
Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyridines in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet significant challenge in synthetic chemistry: the functionalization of 2-chloropyridines via palladium-catalyzed cross-coupling reactions.
The Core Challenge: Why Are 2-Chloropyridines So Unreactive?
2-Chloropyridines are economically attractive and widely available building blocks. However, their use in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is often plagued by low reactivity. This difficulty stems from two primary factors:
-
High C–Cl Bond Strength: The carbon-chlorine bond is significantly stronger than its carbon-bromine or carbon-iodine counterparts. This makes the crucial initial step of the catalytic cycle—oxidative addition of the C-Cl bond to the Pd(0) catalyst—energetically demanding and often the rate-limiting step of the entire reaction.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom is Lewis basic. It can coordinate directly to the electron-deficient palladium catalyst, forming a stable, off-cycle complex that effectively sequesters the catalyst and inhibits its activity.[2] This is particularly problematic for substrates like 2-chloropyridine where the nitrogen is adjacent to the reaction site.
Understanding these root causes is the first step toward rationally designing experiments and troubleshooting failed reactions. This guide will walk you through specific issues and solutions for the most common cross-coupling reactions.
Figure 1: The problem of catalyst inhibition by the pyridine nitrogen.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it frequently fails with 2-chloropyridines under standard conditions.
FAQ 1: My Suzuki reaction shows low to no conversion. What are the first things I should check?
Answer: Low conversion is the most common issue and typically points to an insufficiently active catalyst system or catalyst deactivation.
Probable Cause 1: Ineffective Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often not potent enough to activate the strong C-Cl bond.[2] The oxidative addition step is too slow, and the reaction stalls.
Solution: You must use a more active, state-of-the-art catalyst system. This involves a palladium source paired with a specialized ligand designed to facilitate the oxidative addition of aryl chlorides.
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts.
-
Ligand Choice: This is the most critical parameter. For 2-chloropyridines, you need bulky and electron-rich phosphine ligands. These ligands stabilize the Pd(0) state, increase its electron density to promote oxidative addition, and provide steric bulk that can discourage pyridine coordination.[2][3]
| Ligand Class | Recommended Ligands | Key Features |
| Biarylphosphines | SPhos, XPhos, RuPhos | Highly active, sterically demanding. Often the first choice for challenging substrates.[2][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, showing high activity.[5] |
| Ferrocene-based | Josiphos | Effective for a range of chloropyridines, particularly in Buchwald-Hartwig amination.[1] |
Probable Cause 2: Catalyst Inhibition by Pyridine Nitrogen. As shown in Figure 1, the substrate itself can be the catalyst's worst enemy.
Solution:
-
Use Bulky Ligands: As mentioned above, ligands like SPhos or XPhos create a sterically crowded environment around the palladium center, making it more difficult for the pyridine nitrogen to coordinate.
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation.[1]
Probable Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is crucial for the transmetalation step and overall reaction kinetics.
Solution:
-
Base: A moderately strong inorganic base is usually required. Potassium phosphate (K₃PO₄) is an excellent and widely used choice.[2] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvent: Anhydrous, degassed polar aprotic solvents are preferred. 1,4-Dioxane, toluene, or THF are common choices.[6][7] Adding a small amount of water (e.g., in a 4:1 dioxane:water mixture) can sometimes accelerate the reaction by helping to dissolve the inorganic base and facilitate transmetalation.[5][7]
FAQ 2: I'm seeing significant byproduct formation, mainly dehalogenation and homocoupling. How can I minimize this?
Answer: Byproduct formation indicates that undesired reaction pathways are outcompeting your desired cross-coupling.
| Byproduct | Identification (MS/NMR) | Probable Cause | Solution |
| Dehalogenation | Mass corresponding to pyridine (loss of -Cl, gain of -H). | Reaction with trace water or hydride sources in the solvent or base.[2] | Ensure strictly anhydrous and inert conditions. Use high-purity, dry solvents. |
| Homocoupling | Mass corresponding to biaryl from the boronic acid. | Presence of oxygen, which can oxidize the Pd(0) catalyst and promote homocoupling.[2] | Thoroughly degas all solvents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction. |
| Protodeboronation | Mass corresponding to the arene from the boronic acid. | Boronic acid is replaced by a proton from the solvent (especially water or alcohols).[2] | Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.[7][8] |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forming C-N bonds, but like the Suzuki reaction, it is challenging with 2-chloropyridines.
FAQ 1: My amination reaction isn't working. I have low conversion and my starting material remains.
Answer: This is almost always due to the difficulty of the oxidative addition of the C-Cl bond.[1]
Solution:
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladacycle precatalyst (e.g., G3 or G4 precatalysts). These form the active L-Pd(0) species cleanly and efficiently.[1]
-
Choose the Right Ligand: Sterically hindered biarylphosphine ligands are essential. For amination, ligands such as RuPhos, BrettPhos, and DavePhos are highly effective.[1] Josiphos-type ligands are also excellent choices.[1][9]
-
Select a Strong Base: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is sensitive to such a strong base, you can try weaker bases like K₃PO₄ or Cs₂CO₃, but this will likely demand a more active catalyst and higher temperatures.[1]
-
Increase Temperature: These reactions often need to be heated, typically in the 80-110 °C range, to provide enough energy to overcome the activation barrier of the oxidative addition step.[1]
FAQ 2: I'm getting a lot of hydrodehalogenation byproduct. How do I stop my chloro-group from being replaced by hydrogen?
Answer: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This occurs when the final reductive elimination step is slow, allowing competing pathways to take over.
Solution:
-
Use a Slight Excess of Amine: Using 1.2-1.5 equivalents of the amine coupling partner can help push the equilibrium towards the desired C-N bond formation.[1]
-
Ensure Strictly Anhydrous Conditions: Trace water can be a proton source for the dehalogenation pathway. Ensure all reagents, solvents, and glassware are scrupulously dried.[1]
-
Optimize Ligand Choice: The ligand can influence the rate of reductive elimination. Screening different bulky phosphine ligands may identify one that favors the desired product pathway.
FAQ 3: How can I achieve regioselective amination on a dichloropyridine, like 2,4-dichloropyridine?
Answer: This is a common challenge. Generally, the chlorine at the 2-position is more electronically activated towards oxidative addition than the one at the 4-position due to the electron-withdrawing effect of the adjacent ring nitrogen.[1][10]
Solution: You can exploit this inherent reactivity difference by carefully controlling the reaction conditions.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) with a highly active catalyst system (like a Xantphos-based catalyst) can favor mono-amination at the more reactive C2 position.[10]
-
Stoichiometry: Use only one equivalent of the amine to prevent double amination.
-
Sequential Amination: You can perform the first amination at C2 under mild conditions, isolate the 2-amino-4-chloropyridine intermediate, and then perform a second, more forcing Buchwald-Hartwig reaction at a higher temperature to functionalize the C4 position with a different amine.[10]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds, but the low reactivity of 2-chloropyridines presents a significant hurdle.
FAQ 1: My Sonogashira coupling with 2-chloropyridine is not proceeding.
Answer: The classic Sonogashira reaction requires two catalysts: a palladium complex and a copper(I) salt (typically CuI).[11] Both are essential for the catalytic cycle to function with less reactive chlorides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Assessment of 2-Chloro-5-fluoropyridin-3-amine
Welcome to the technical support center for the analytical assessment of 2-Chloro-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Adherence to rigorous purity standards is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address challenges you may encounter during your analytical experiments.
Section 1: Introduction to Purity Assessment
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug product. Therefore, robust analytical methods are essential to identify and quantify the main component and any potential process-related impurities or degradation products.
A comprehensive purity assessment typically involves a combination of chromatographic and spectroscopic techniques to ensure identity, strength, and quality. The validation of these analytical methods is a critical step to guarantee reliable and reproducible results, in compliance with regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2]
Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A well-developed stability-indicating HPLC method can separate the main component from its impurities and degradation products.[3][4][5]
Typical Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Luna C18, Zorbax SB-C18), 150 mm x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for pyridine derivatives. |
| Mobile Phase A | 10 mM Phosphate Buffer (pH adjusted to 3.0-4.0) | Buffering is crucial for reproducible retention of the basic amine. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute more retained impurities. | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible chromatography. |
| Detection Wavelength | 254 nm or as determined by UV scan | Most aromatic compounds have strong absorbance in this region. |
| Injection Volume | 5-10 µL | Balances sensitivity with the risk of column overload. |
HPLC Troubleshooting Guide & FAQs
Q1: I'm observing significant peak tailing for the main this compound peak. What's causing this and how can I fix it?
A1: Peak tailing for basic compounds like your analyte is a common issue in reversed-phase HPLC.[6][7] The primary cause is often secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[6][8]
Here’s a systematic approach to troubleshoot:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[6] Ensure your column is stable at low pH.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH on the column surface.[7]
-
Use a Highly Deactivated Column: Modern columns with end-capping or hybrid particle technology have fewer accessible silanol groups, reducing the potential for tailing.
-
Consider Mobile Phase Additives: Adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can saturate the active silanol sites, improving peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[7][9] Try diluting your sample and re-injecting to see if the peak shape improves.
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A systematic workflow for addressing peak tailing in HPLC.
Q2: I'm seeing extraneous peaks in my chromatogram that are not present in my standard. What could be the source?
A2: Ghost peaks can arise from several sources. Here's how to investigate:
-
Run a Blank Gradient: Inject your mobile phase diluent and run the same gradient. If the peaks appear, they are likely from contaminated mobile phase, system contamination, or carryover from a previous injection.
-
Check Mobile Phase Preparation: Ensure you are using high-purity solvents and salts. Filter all aqueous mobile phases to remove particulate matter.
-
Clean the Injector: The autosampler needle and injection port can be a source of carryover. Perform a needle wash with a strong solvent.
-
Sample Degradation: Your compound may be degrading in the sample diluent. Assess sample solution stability over time.
Section 3: Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for analyzing volatile and semi-volatile impurities that may be present from the synthesis of this compound.[10]
Typical Starting GC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column suitable for a wide range of analytes.[11] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can offer faster analysis times.[12] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold, then ramp up (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | FID or MS | FID is a robust, universal detector for organic compounds. MS provides structural information for impurity identification. |
GC Troubleshooting Guide & FAQs
Q1: I'm having trouble separating isomeric impurities. How can I improve the resolution?
A1: Resolving isomers can be challenging. Here are some strategies:
-
Optimize the Temperature Program: A slower oven ramp rate will increase the time analytes spend interacting with the stationary phase, often improving resolution.[11]
-
Change the Stationary Phase: If a non-polar column doesn't provide sufficient resolution, try a column with a different selectivity, such as an intermediate polarity phase (e.g., 50% phenyl-substituted polysiloxane).[11] The choice of stationary phase is critical for selectivity.[13]
-
Use a Longer Column: A longer column increases the number of theoretical plates, which can enhance resolution, although it will also increase analysis time.
-
Decrease Carrier Gas Flow Rate: Lowering the flow rate can improve efficiency, but be mindful of increasing run times.
Workflow for Optimizing GC Isomer Separation
Caption: A workflow for improving the GC separation of isomeric impurities.
Q2: My peaks are broad. What are the likely causes?
A2: Broad peaks in GC can result from several factors:
-
Slow Injection: Ensure a fast injection speed to introduce the sample as a narrow band onto the column.
-
Inlet Temperature Too Low: If the inlet temperature is not high enough, the sample will volatilize slowly, leading to band broadening.
-
Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion. Try trimming a small section from the front of the column.
-
Carrier Gas Flow Rate Too Low: An excessively low flow rate can lead to diffusion and peak broadening.
Section 4: Spectroscopic Methods for Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity of this compound and for elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of protons in the molecule, which is useful for confirming the structure of the main component and identifying impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[14][15] It offers a wide chemical shift range and high sensitivity, making it excellent for detecting and quantifying fluorine-containing impurities.[16][17]
-
¹³C NMR: Gives insight into the carbon skeleton of the molecule.
FAQ: How can ¹⁹F NMR help in purity assessment?
¹⁹F NMR is highly specific to the fluorine nucleus. Each unique fluorine environment in the main compound and any fluorine-containing impurities will give a distinct signal. The integration of these signals can be used for direct quantitative analysis of the purity and the levels of fluorinated impurities without the need for extensive sample preparation or reference standards for each impurity.[16]
Mass Spectrometry (MS)
When coupled with GC or HPLC, MS is a powerful tool for identifying unknown impurities. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of a molecule.[18][19] The accurate mass measurement from high-resolution mass spectrometry (HRMS) can help determine the elemental composition of an impurity.[20]
FAQ: What are the expected mass spectral fragments for this compound?
The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (approximately 146.55 g/mol ).[21] Common fragmentation pathways for halogenated aromatic amines may include the loss of the chlorine atom, the fluorine atom, or the amine group.
Section 5: Method Validation
Any analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose.[1][2][22] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[24]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A validated method provides documented evidence that the analytical procedure is reliable and consistent.[1][2]
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. Faster, Smarter Gas Chromatography: The Role of Method Optimization | Separation Science [sepscience.com]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biophysics.org [biophysics.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. wjarr.com [wjarr.com]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Senior Application Scientist's Guide to the Suzuki Coupling of Halogenated Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds that are prevalent in numerous pharmaceutical agents.[1] Aminopyridines, key building blocks in drug discovery, present a unique set of challenges and opportunities when employed in this reaction. This guide offers an in-depth comparison of the Suzuki coupling of 2-amino-5-iodopyridine, 2-amino-5-bromopyridine, and 2-amino-5-chloropyridine, providing insights into their relative reactivity, optimal catalytic systems, and practical experimental considerations.
The Underlying Principles: Reactivity Trends and Mechanistic Considerations
The efficacy of the Suzuki coupling is fundamentally governed by the oxidative addition of the palladium catalyst to the carbon-halogen bond of the electrophile, which is often the rate-determining step in the catalytic cycle.[2][3] The generally accepted mechanism involves the transformation of a Pd(0) species to a Pd(II) intermediate.[3][4]
The reactivity of the halogenated aminopyridine is therefore directly linked to the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the theoretical reactivity order for the Suzuki coupling is I > Br > Cl.[2] This implies that iodo-substituted aminopyridines should undergo oxidative addition more readily and under milder conditions than their bromo- and chloro- counterparts.
However, practical application in the laboratory can sometimes deviate from theoretical predictions due to a confluence of factors including catalyst inhibition, side reactions, and the specific nature of the substrate. For instance, a study on the Suzuki-Miyaura cross-coupling of various halogenated pyridines with an L-aspartic acid derivative reported an experimental yield order of Br > I >> Cl, highlighting the nuanced interplay of factors beyond simple bond strength.[5]
Challenges in the Suzuki Coupling of Aminopyridines
The presence of the aminopyridine scaffold introduces specific challenges that must be addressed for successful coupling:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This can lead to the formation of stable, inactive complexes, effectively sequestering the catalyst from the reaction cycle and leading to low yields or reaction failure.[6][7]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling. Protodeboronation, the hydrolysis of the boronic acid, and dehalogenation of the starting material are among the most common.[6]
The selection of an appropriate catalytic system, including the palladium source, ligand, and base, is therefore critical to overcoming these hurdles.
Comparative Analysis of Halogenated Aminopyridines
Data Presentation: Comparative Performance in Suzuki Coupling
The following table summarizes the expected performance of the different halogenated aminopyridines in a Suzuki coupling with phenylboronic acid. The data is compiled from various sources and represents typical outcomes under optimized conditions for each substrate.
| Halogenated Aminopyridine | Halogen | Typical Catalyst System | Typical Reaction Conditions | Expected Yield (%) | Key Considerations |
| 2-Amino-5-iodopyridine | Iodo | Pd(PPh₃)₄ / Na₂CO₃ | Propylene Carbonate, 130°C | ~93% | Highest reactivity, prone to dehalogenation and catalyst inhibition. Milder conditions may be possible. |
| 2-Amino-5-bromopyridine | Bromo | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Doxane/H₂O, 85-95°C | ~85% | Good balance of reactivity and stability. A reliable starting point for optimization. |
| 2-Amino-5-chloropyridine | Chloro | Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Doxane/H₂O, 100°C | Variable, often >70% with optimized catalyst[8][9] | Least reactive, requires a highly active catalyst system with bulky, electron-rich ligands. |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.
In-Depth Discussion of Each Substrate
2-Amino-5-iodopyridine: The Most Reactive, Yet Potentially Troublesome
Given the weaker C-I bond, 2-amino-5-iodopyridine is the most reactive of the three substrates. This high reactivity can be advantageous, potentially allowing for lower catalyst loadings and milder reaction conditions. However, it is also more susceptible to side reactions such as dehalogenation. The choice of a mild base and careful control of the reaction temperature are crucial to minimize these undesired pathways.
2-Amino-5-bromopyridine: The Dependable Workhorse
2-Amino-5-bromopyridine often represents a "sweet spot" in terms of reactivity and stability. It is reactive enough to undergo Suzuki coupling under relatively standard conditions, yet it is less prone to the side reactions that can plague its iodo- counterpart. For many applications, this makes it the ideal starting point for developing a robust and scalable synthetic route. A common and effective catalytic system for this substrate is Tetrakis(triphenylphosphine)palladium(0) in the presence of a phosphate or carbonate base.[2][10]
2-Amino-5-chloropyridine: The Challenge Requiring a Specialized Toolkit
The strength of the C-Cl bond makes 2-amino-5-chloropyridine the least reactive of the three. Standard Suzuki coupling conditions that are effective for the bromo and iodo analogues often fail or provide very low yields with the chloro-substituted substrate.[11] Overcoming this low reactivity necessitates the use of more sophisticated and highly active catalyst systems.
Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often employed in combination with a palladium source like Pd(OAc)₂.[8][9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst deactivation. N-heterocyclic carbene (NHC) ligands have also emerged as powerful tools for the coupling of challenging aryl chlorides.[12]
Experimental Protocols
The following are detailed, representative protocols for the Suzuki coupling of each of the halogenated aminopyridines with phenylboronic acid. These protocols are based on established literature procedures for analogous substrates and should serve as a solid starting point for optimization.
Mandatory Visualization: Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling of 2-Amino-5-bromopyridine
-
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromopyridine, phenylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aminopyridine).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Protocol 2: Suzuki Coupling of 2-Amino-5-chloropyridine
-
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
-
Procedure:
-
In a Schlenk flask, combine 2-amino-5-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.[8][9]
-
Mandatory Visualization: The Suzuki Coupling Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
The choice of halogen on a 2-aminopyridine substrate significantly impacts its reactivity in Suzuki coupling reactions. While 2-amino-5-iodopyridine offers the highest theoretical reactivity, it can be prone to side reactions. 2-Amino-5-bromopyridine provides a reliable and robust option for many synthetic applications. The least reactive, 2-amino-5-chloropyridine, requires the use of advanced, highly active catalyst systems to achieve good yields. By understanding the underlying principles and the specific challenges associated with each substrate, researchers can select the optimal conditions and catalytic systems to successfully synthesize a wide range of valuable aminopyridine-containing compounds for drug discovery and development.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] This guide delves into a specific, highly functionalized pyridine building block, 2-Chloro-5-fluoropyridin-3-amine, and explores the therapeutic potential unlocked through its derivatization. As a Senior Application Scientist, my objective is to provide an in-depth, objective comparison of the biological activities of these derivatives, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutic agents.
The strategic placement of chloro, fluoro, and amino groups on the pyridine ring makes this compound a versatile starting material for creating diverse chemical libraries.[2][3] The chlorine atom at the 2-position serves as a convenient handle for nucleophilic substitution and cross-coupling reactions, while the fluorine at the 5-position can enhance metabolic stability and binding affinity. The amino group at the 3-position provides a key site for amide bond formation and other modifications. This unique combination of reactive sites allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize for potency and selectivity against various biological targets.
This guide will focus on two primary areas of therapeutic interest for derivatives of this scaffold: anticancer and antimicrobial activities. We will examine how different substituents on the this compound core influence its biological effects, providing a comparative analysis based on available data. Furthermore, we will detail the essential experimental protocols required to evaluate these activities, ensuring a self-validating framework for your research endeavors.
Anticancer Activity: Targeting Kinases and Beyond
The 2-aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4][5][6][7] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt tumor growth and induce cancer cell death.
Derivatives of this compound are being explored as potent kinase inhibitors. The general strategy involves the synthesis of N-substituted derivatives, where various aromatic and heterocyclic moieties are attached to the 3-amino group. These substituents are designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby conferring potency and selectivity.
Comparative Analysis of Anticancer Activity
While specific comparative data for a series of this compound derivatives is emerging, we can draw parallels from studies on structurally related aminopyridine and pyrimidine derivatives to understand the potential SAR.[1][8][9][10][11][12]
| Derivative Type | Key Structural Features | Reported Anticancer Activity | Target (if known) |
| N-Aryl/Heteroaryl Aminopyridines | Substitution of an aromatic or heteroaromatic ring at the 3-amino position. | Varies significantly with the nature and substitution pattern of the aryl/heteroaryl ring. Electron-withdrawing groups can sometimes enhance activity.[10] | Kinases (e.g., c-Met, EGFR, CDK)[5][6] |
| Pyrimidinyl-Aminopyridines | A pyrimidine ring is a key part of the substituent at the 3-amino position. | Often exhibit potent kinase inhibitory activity due to the ability of the pyrimidine to form key hydrogen bonds in the kinase hinge region.[13] | Various kinases |
| Thiazolo[4,5-d]pyrimidine Derivatives | Complex heterocyclic systems built upon the aminopyridine scaffold. | Have shown significant anticancer activity, with halogen substitutions often playing a crucial role in potency.[10] | Multiple targets |
Causality Behind Experimental Choices: The selection of substituents in these studies is often guided by computational modeling and a deep understanding of the target's binding site. The goal is to achieve a complementary fit, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizing steric clashes. The inclusion of fluorine is a deliberate choice to improve metabolic stability and binding affinity through favorable electrostatic interactions.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Figure 1: Workflow of the MTT assay for in vitro cytotoxicity testing.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have long been recognized for their antimicrobial properties.[14][15][16][17][18][19][20] The incorporation of fluorine into these molecules can enhance their antimicrobial efficacy.[14][15]
Derivatives of this compound represent a promising class of compounds for antimicrobial drug discovery. Modifications at the 3-amino position can be tailored to interact with specific bacterial targets, such as enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
Comparative Analysis of Antimicrobial Activity
Structure-activity relationship studies on fluorinated pyridine and aminopyridine derivatives have provided valuable insights into the features that govern their antimicrobial activity.[14][18]
| Derivative Type | Key Structural Features | Reported Antimicrobial Activity | Target (if known) |
| N-Alkyl/Aryl Aminopyridines | Introduction of various alkyl or aryl groups at the 3-amino position. | Activity is highly dependent on the nature of the substituent. Lipophilicity plays a crucial role in membrane penetration. | Varies; can include bacterial enzymes or cell membrane disruption. |
| Hybrid Molecules | Coupling of the aminopyridine core with other antimicrobial pharmacophores (e.g., quinolones). | Can lead to synergistic effects and broader spectrum of activity.[18] | Multiple targets |
| Metal Complexes | Coordination of the aminopyridine derivative to a metal center. | Can enhance antimicrobial activity through various mechanisms, including increased cellular uptake and interaction with biomolecules. | DNA, bacterial enzymes |
Causality Behind Experimental Choices: The design of antimicrobial derivatives often focuses on mimicking natural substrates of bacterial enzymes or creating molecules that can disrupt the integrity of the bacterial cell membrane. The introduction of different functional groups allows for the fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for reaching the site of action within the bacterial cell.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Figure 2: Workflow of the broth microdilution method for MIC determination.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The strategic derivatization of this core structure allows for the systematic exploration of chemical space and the optimization of biological activity.
Future research in this area should focus on the synthesis and evaluation of diverse libraries of this compound derivatives. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative antimicrobial activity of an essential oil and an amine fluoride/stannous fluoride mouthrinse in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
Navigating the Structure-Activity Relationship of 2-Chloro-5-fluoropyridin-3-amine Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-5-fluoropyridin-3-amine scaffold is a privileged starting point in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The strategic placement of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an amine at the 3-position of the pyridine ring provides a unique combination of electronic properties and hydrogen bonding capabilities. These features make it an attractive anchor for binding to the hinge region of many protein kinases, while also presenting versatile handles for synthetic modification to explore and optimize the structure-activity relationship (SAR).
This guide offers a comparative analysis of this compound analogs, synthesizing key data from studies on related heterocyclic systems that incorporate this core motif. We will delve into the impact of substitutions on biological activity, outline detailed experimental methodologies for key synthetic and biological assays, and visualize the logical relationships that underpin the SAR of this important class of molecules.
The Strategic Importance of the this compound Core
The core structure of this compound presents several key features that are advantageous in drug design:
-
Hinge-Binding Motif: The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of protein kinases, a common binding mode for ATP-competitive inhibitors.
-
Modulation of Basicity: The electron-withdrawing effects of the chlorine and fluorine atoms reduce the basicity of the pyridine nitrogen, which can improve cell permeability and reduce off-target effects.
-
Synthetic Tractability: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a straightforward route for introducing a wide variety of substituents to explore the solvent-exposed region of the kinase active site. The amino group at the 3-position can be readily acylated or alkylated to further probe the SAR.
-
Metabolic Stability: The fluorine atom at the 5-position can block a potential site of metabolism, enhancing the pharmacokinetic profile of the resulting compounds.
Comparative Analysis of Biological Activity: Unraveling the SAR
Key Areas of Modification and Their Impact on Activity
-
N-Substitution at the 3-Amino Group: This is a primary site for modification to enhance potency and selectivity. The introduction of various aryl, heteroaryl, and alkyl groups allows for the exploration of hydrophobic pockets and the formation of additional interactions within the kinase active site.
-
Substitution at the 2-Chloro Position: While often used as a point of attachment for larger fragments, in some cases, the chlorine atom itself contributes to binding through halogen bonding or by occupying a small hydrophobic pocket. Replacement of the chlorine with other groups can significantly alter the binding affinity and selectivity profile.
-
Modification of the Pyridine Ring: While less common for this specific scaffold, substitutions at other positions on the pyridine ring can be used to fine-tune the electronic properties of the molecule, improve solubility, and address potential metabolic liabilities. For instance, structural modifications that reduce the electron density of the aminopyridine ring have been shown to mitigate safety liabilities such as mutagenicity.[1]
Inferred SAR Trends from Related Analogs
The following table summarizes hypothetical SAR trends for this compound analogs based on observations from related aminopyridine kinase inhibitors. These trends should be considered as guiding principles for the design of new analogs.
| Position of Modification | Type of Substituent | Inferred Impact on Kinase Inhibitory Activity | Rationale and Supporting Evidence from Related Compounds |
| 3-Amino (N-substitution) | Small alkyl groups (e.g., methyl, ethyl) | Generally well-tolerated, may provide a slight increase in potency. | In many kinase inhibitor series, small alkyl groups can fill small hydrophobic pockets near the hinge region. |
| Bulky alkyl groups (e.g., isopropyl, t-butyl) | Can lead to a decrease in activity due to steric hindrance. | Steric clashes with residues in the ATP-binding site are a common reason for loss of potency. | |
| Aryl or heteroaryl rings | Can significantly increase potency by forming pi-stacking interactions and accessing deeper pockets. | The introduction of aromatic rings is a common strategy to enhance affinity, as seen in numerous kinase inhibitor scaffolds.[2][3][4] | |
| Substituted aryl rings (e.g., with methoxy, trifluoromethyl) | Substituents can be used to fine-tune potency and selectivity by forming specific interactions with residues in the active site. | Electron-donating or -withdrawing groups can modulate the electronic properties of the aryl ring and its ability to interact with the target. | |
| 2-Position | Chlorine (unsubstituted) | Provides a good starting point for activity. | The chlorine atom can participate in halogen bonding or occupy a small hydrophobic pocket. |
| Replacement with larger groups (e.g., via Suzuki or Buchwald-Hartwig coupling) | This is a key strategy for building out from the core to engage other regions of the kinase. | This approach is widely used in the synthesis of kinase inhibitors to append larger fragments that can impart potency and selectivity. | |
| 5-Position | Fluorine (unsubstituted) | Generally favorable for metabolic stability and can contribute to binding. | Fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic sites and enhance binding affinity through favorable interactions.[5] |
Experimental Protocols
General Synthetic Workflow for N-Substituted this compound Analogs
The synthesis of N-substituted analogs of this compound can be achieved through several standard organic chemistry reactions. A common approach involves the coupling of the core amine with various electrophiles.
dot ```dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Aryl/Heteroaryl Halide\nor Boronic Acid"]; C [label="N-Aryl Analog"]; D [label="Acyl Chloride or\nCarboxylic Acid"]; E [label="N-Acyl Analog"];
A -> C [label="Buchwald-Hartwig or\nSuzuki Coupling"]; B -> C; A -> E [label="Amide Coupling"]; D -> E; }
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP to each well.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the signal as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Logical Relationships in SAR
The relationship between the chemical structure of a this compound analog and its biological activity is governed by a complex interplay of factors. Understanding these relationships is key to rational drug design.
dot
Caption: Interplay of factors in the SAR of drug candidates.
This diagram illustrates that the chemical properties of a molecule, such as its size, shape, and electronic distribution, directly influence its pharmacodynamic properties like potency and selectivity. These chemical properties also impact the pharmacokinetic profile of the compound, which in turn can affect its overall efficacy and safety. A successful drug candidate must possess a balance of these properties.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationship, focusing on N-substitution at the 3-amino position and modifications at the 2-position, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. By leveraging the inferred SAR trends from related compound series and employing robust synthetic and biological evaluation protocols, researchers can efficiently navigate the chemical space around this valuable core to identify promising drug candidates. The principles and methodologies outlined in this guide provide a framework for the rational design and development of next-generation therapeutics based on the this compound scaffold.
References
- 1. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 2-Chloro-5-fluoropyrin-3-amine
Introduction: The Value and Limitations of a Workhorse Building Block
In the intricate world of medicinal chemistry and materials science, 2-Chloro-5-fluoropyridin-3-amine serves as a cornerstone building block. Its trifunctional nature—a nucleophilic amine at C3, a versatile chloro group at C2 for cross-coupling, and a fluorine atom at C5 to modulate electronic properties and metabolic stability—offers a powerful toolkit for molecular architects. The pyridine core is a privileged scaffold in drug discovery, and this particular substitution pattern allows for the controlled, sequential introduction of diverse functionalities.
However, reliance on a single building block can present challenges. These may include specific reactivity profiles that are not suited for all synthetic routes, availability and cost constraints, or the need to navigate established patent landscapes. Therefore, a forward-thinking research program requires a comprehensive understanding of the available alternatives and the strategic rationale for their deployment. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed strategic decisions.
The Benchmark: Reactivity Profile of this compound
To appreciate the alternatives, we must first understand the benchmark. The reactivity of this compound is dictated by its distinct functional groups.
Caption: Reactivity hotspots of this compound.
The chloro group at the 2-position is activated by the ring nitrogen, making it a prime site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr).[1] The amine at the 3-position serves as a potent nucleophile for acylation, alkylation, and can also participate in its own right as a coupling partner in C-N bond formations. The fluorine atom primarily serves to modulate the pKa of the amine and the pyridine ring, influencing binding interactions and metabolic stability in a final compound.
Category 1: Isomeric & Analogous Halogenated Aminopyridines
The most direct alternatives involve modifying the halogen type or position. This approach maintains the core scaffold while fine-tuning reactivity for specific synthetic strategies, particularly those requiring orthogonal reactivity.
Key Alternative: 2-Bromo-5-fluoropyridin-3-amine
By replacing the chlorine with bromine, we introduce a more reactive C-X bond. This is a crucial strategic modification. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than a C-Cl bond. This allows for selective cross-coupling at the C2 position under milder conditions, leaving a C-Cl bond elsewhere on the molecule (if present) untouched for a subsequent, more forcing reaction.
Comparative Reactivity:
-
Suzuki-Miyaura Coupling: The C-Br bond will typically react preferentially, allowing for sequential couplings on a di-halogenated scaffold.[2][3]
-
Buchwald-Hartwig Amination: Similar to Suzuki coupling, the C-Br bond is more reactive, enabling selective amination.[4][5]
Other Halogenated Isomers:
-
5-Bromo-2-fluoropyridin-3-amine: This isomer shifts the more reactive halogen to the 5-position.[6] While the C5-Br bond is less activated than a C2-Br bond, it still provides a valuable handle for cross-coupling.
-
2-Amino-5-bromo-3-fluoropyridine: Here, the halogen and amine positions are swapped relative to the parent.[7] This can be useful when the desired vector for molecular elaboration is at the 5-position.
Table 1: Comparative Data for Halogenated Alternatives in Cross-Coupling
| Compound | Reaction Type | Catalyst System (Typical) | Conditions | Yield (%) | Key Advantage |
| This compound | Suzuki | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 100 °C | 70-90% | Cost-effective, stable.[8][9] |
| 2-Bromo-5-fluoropyridin-3-amine | Suzuki | Pd₂(dba)₃ / XPhos | Dioxane, K₂CO₃, 80 °C | 85-98% | Higher reactivity, milder conditions, orthogonality.[10][11] |
| This compound | Buchwald | Pd₂ G3-BrettPhos | NaOtBu, Toluene, 110 °C | 65-85% | Good for robust substrates.[12][13] |
| 2-Bromo-5-fluoropyridin-3-amine | Buchwald | Pd₂ G3-RuPhos | LiHMDS, THF, 80 °C | 80-95% | Higher yields, broader amine scope.[5] |
Category 2: Alternatives with Non-Halogen Leaving Groups
For instances where halogen reactivity is problematic or alternative activation is desired, other leaving groups can be employed.
-
Pyridyl Triflates (e.g., 3-Amino-5-fluoropyridin-2-yl trifluoromethanesulfonate): Triflates are excellent leaving groups for palladium-catalyzed cross-coupling, often exhibiting reactivity comparable to or greater than bromides. They can be synthesized from the corresponding pyridinols. A key advantage is the ability to perform one-pot diazotization/triflation sequences from an aminopyridine precursor.[14]
-
Pyridine N-Oxides: Activating the pyridine ring via N-oxide formation significantly enhances its susceptibility to nucleophilic attack, including direct fluorination or other substitutions.[15][16] This strategy can provide access to substitution patterns that are difficult to achieve otherwise. For example, direct fluorination of 3-bromo-4-nitropyridine N-oxide can yield 3-fluoro-4-nitropyridine N-oxide, a precursor to 3-fluoro-4-aminopyridine.[15]
Category 3: Bioisosteric Replacements & Scaffold Hopping
In drug discovery, it is often desirable to replace the entire pyridine scaffold to explore new chemical space, improve properties, or secure novel intellectual property. This is the domain of bioisosteric replacement and scaffold hopping.[17][18]
-
Pyrimidines (e.g., 2,4-Dichloropyrimidine): Pyrimidine rings are common bioisosteres for pyridines. Dihalogenated pyrimidines offer two sites for functionalization. For example, 2,4-dichloropyrimidine typically undergoes substitution first at the more activated C4 position, but specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed to uniquely favor C2-selective cross-coupling.[19]
-
Other N-Heterocycles: Fused ring systems like imidazopyridines or entirely different six-membered rings like pyrazines can mimic the hydrogen bonding and vectoral display of substituents of the original aminopyridine scaffold while offering distinct physicochemical properties.[20]
Caption: Decision workflow for selecting a building block.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed, standardized protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv, e.g., 146.5 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 16.4 mg, 0.04 mmol)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, 424 mg, 2.0 mmol)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridin-3-amine (Milder Conditions)
Objective: To couple 2-Bromo-5-fluoropyridin-3-amine with phenylboronic acid, demonstrating the increased reactivity.
Materials:
-
2-Bromo-5-fluoropyridin-3-amine (1.0 equiv, e.g., 191.0 mg, 1.0 mmol)[10]
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv, 9.2 mg, 0.01 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv, 9.5 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, 276 mg, 2.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add 2-Bromo-5-fluoropyridin-3-amine, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification steps as described in Protocol 1.
Rationale for Protocol Differences: The choice of the bromide analog (Protocol 2) allows for a lower reaction temperature (80 °C vs. 100 °C), a potentially shorter reaction time, and the use of a weaker base (K₂CO₃ vs. K₃PO₄). This demonstrates the practical advantage of the C-Br bond's higher reactivity, which can be crucial for sensitive substrates.
Conclusion
While this compound remains a valuable and cost-effective building block, a nuanced understanding of its alternatives is essential for the modern synthetic chemist. For applications requiring orthogonal reactivity or milder conditions, bromo-substituted analogs are superior choices. When seeking to escape existing intellectual property or fundamentally alter a molecule's properties, bioisosteric replacements like pyrimidines offer a wealth of possibilities. The choice of building block is a critical strategic decision that impacts the entire synthetic route. By understanding the comparative reactivity and rationale outlined in this guide, researchers can design more efficient, flexible, and innovative synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-3-Bromo-5-Fluoropyridine | VIVAN ACL [vivanacl.com]
- 11. 2-bromo-5-fluoropyridin-3-amine | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]
- 15. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Coupling Reactions with 2-Chloro-5-fluoropyridin-3-amine
Introduction: The Strategic Importance of 2-Chloro-5-fluoropyridin-3-amine
In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Among these, this compound stands out as a highly valuable and versatile building block. Its unique arrangement of a reactive chlorine atom, a directing amino group, and an electron-withdrawing fluorine atom makes it a prime substrate for constructing complex molecular architectures found in a multitude of pharmacologically active agents.
The functionalization of this scaffold predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1][2][3] However, the successful execution of these transformations is not trivial. The choice of catalyst—a synergistic combination of a palladium precursor and a carefully selected ligand—is paramount to achieving high yields, selectivity, and functional group tolerance.[3]
This guide provides a comparative analysis of various catalytic systems for coupling reactions with this compound. Drawing from established principles and data from analogous systems, we will explore the causality behind catalyst selection, provide validated experimental protocols, and offer a framework for rational decision-making in your synthetic endeavors.
Understanding the Substrate: Key Challenges
Before selecting a catalyst, it is crucial to understand the inherent chemical properties of this compound that present specific challenges to the catalytic cycle.
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, demanding highly active catalyst systems.[4][5][6]
-
Catalyst Inhibition: The substrate possesses two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate to the electron-deficient palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic activity.[5][7]
-
Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing fluorine and chloro-substituents creates a unique electronic environment that influences the oxidative addition step and the overall stability of intermediates in the catalytic cycle.[4]
A successful catalyst system must be robust enough to overcome these hurdles, efficiently activating the C-Cl bond while resisting deactivation by the substrate itself.
Comparative Analysis of Catalytic Systems
The efficacy of a palladium-catalyzed coupling reaction is overwhelmingly dictated by the choice of ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. We will compare catalyst performance for the two most common transformations.
I. Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl structures. For a challenging substrate like this compound, the evolution of phosphine ligands has been a game-changer.
Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are the gold standard for this type of transformation.[8] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. Their electron-donating nature increases the electron density on the palladium, further facilitating the cleavage of the C-Cl bond.[9][10][11]
| Catalyst System (Pd Source + Ligand) | Typical Conditions | Performance Characteristics & Rationale |
| Pd(OAc)₂ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 80-100 °C | High Efficiency: SPhos is a highly effective ligand for activating aryl chlorides.[4][8] Its steric hindrance and electron-rich nature provide a catalyst system with excellent reactivity and stability, often leading to high yields.[6][12] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ or K₃PO₄, Toluene or Dioxane, 100-110 °C | Broad Scope: XPhos is another powerful ligand known for its broad substrate scope, including heteroaryl chlorides.[8] It is particularly useful when SPhos provides suboptimal results. |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄, Dioxane or Toluene, 100-120 °C | Lower Reactivity: This first-generation catalyst is often ineffective for unactivated aryl chlorides.[5][13] The lower electron-donating ability of PPh₃ makes the oxidative addition step significantly slower. It may require higher temperatures and catalyst loadings, with a higher risk of failure. |
| PdCl₂(dppf) | Na₂CO₃ or K₃PO₄, Dioxane or THF, 90-110 °C | Moderate Activity: While dppf is a robust bidentate ligand, it is generally less effective than the bulky monophosphine ligands for activating C-Cl bonds.[14] It can be a viable option but may result in lower yields or longer reaction times. |
Recommendation: For Suzuki-Miyaura coupling with this compound, a catalyst system comprising Pd(OAc)₂ or Pd₂(dba)₃ with SPhos or XPhos is the most logical and evidence-based starting point for achieving high yields.
II. Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical transformation for expanding the chemical space around the pyridine core. Catalyst selection is again crucial, with specific ligands demonstrating superior performance for coupling with primary and secondary amines.[15][16][17]
| Catalyst System (Pd Source + Ligand) | Base | Performance Characteristics & Rationale |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu or LiHMDS | Excellent for Secondary Amines: RuPhos has been identified as an outstanding ligand for the coupling of secondary amines with halo-aminopyridines, providing high yields and good functional group tolerance.[15][16] |
| Pd₂(dba)₃ / BrettPhos | NaOt-Bu or LiHMDS | Excellent for Primary Amines: BrettPhos often outperforms other ligands for the coupling of primary amines, especially sterically hindered ones, with challenging halo-aminopyridine substrates.[15][16] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | General Utility & Milder Base: Xantphos is a versatile bidentate ligand with a wide bite angle, which can be very effective in C-N couplings. It often allows for the use of milder carbonate bases, which is beneficial for base-sensitive substrates.[18][19] |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Broad Scope: Similar to its utility in Suzuki couplings, XPhos is a highly active and versatile ligand for C-N bond formation, accommodating a wide range of amine coupling partners. |
Recommendation: The choice of ligand for Buchwald-Hartwig amination is highly dependent on the amine coupling partner. Use RuPhos for secondary amines and BrettPhos for primary amines as primary choices.[15][16] Xantphos with a milder base is an excellent alternative to screen, particularly if the substrate contains base-sensitive functional groups.[19]
Mechanistic Insights: The "Why" Behind Ligand Choice
The remarkable success of bulky, electron-rich phosphine ligands in these challenging couplings is rooted in their influence on the palladium catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
The Oxidative Addition step, where the Ar-Cl bond is broken and added to the palladium center, is typically the most difficult. Bulky ligands (L) like SPhos or XPhos favor a coordinatively unsaturated Pd(0)L intermediate, which is more reactive. Their electron-donating properties increase the nucleophilicity of the palladium, accelerating its insertion into the C-Cl bond. The final Reductive Elimination step, which forms the product, is also accelerated by sterically demanding ligands, which cause the groups to be expelled from the crowded coordination sphere.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust and validated starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to be a self-validating system, but optimization may be required for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe. The solvent mixture should be sparged with argon or nitrogen for at least 30 minutes prior to use.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[4]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4][20]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The effective functionalization of this compound via palladium-catalyzed cross-coupling is a solvable, yet nuanced, challenge. Success hinges on selecting a highly active catalytic system capable of overcoming the inherent difficulties of C-Cl bond activation and potential catalyst inhibition.
-
For Suzuki-Miyaura (C-C) couplings , catalyst systems based on bulky, electron-rich monophosphine ligands such as SPhos and XPhos are the superior choice, demonstrating high reactivity for chloro-heteroarenes.
-
For Buchwald-Hartwig (C-N) aminations , the choice should be tailored to the nucleophile, with RuPhos and BrettPhos showing exceptional performance for secondary and primary amines, respectively, in analogous systems.[15][16]
By understanding the mechanistic principles behind ligand choice and adhering to robust, validated protocols, researchers can confidently and efficiently utilize this compound to accelerate the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2-Chloro-5-fluoropyridin-3-amine Scaffold
Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold
In the landscape of modern oncology and medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the future potential of a drug candidate. The 2-Chloro-5-fluoropyridin-3-amine moiety has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[1] Its unique electronic properties, conferred by the electron-withdrawing chlorine and fluorine atoms and the electron-donating amine group, provide a versatile platform for generating compounds that can effectively target the ATP-binding pocket of various kinases.[1][2] The fluorine atom, in particular, can enhance metabolic stability and binding affinity through favorable interactions with the target protein.[1] This guide provides a comparative analysis of the efficacy of notable kinase inhibitors derived from this scaffold, supported by experimental data and protocols, to inform researchers in the field of drug development.
Kinase Inhibitors Derived from this compound: A Comparative Analysis
The versatility of the this compound scaffold has led to the development of inhibitors targeting several critical oncogenic kinases. Here, we compare two prominent examples: a potent PI3K/mTOR dual inhibitor and a dual FLT3/Aurora kinase inhibitor, evaluating their performance against established alternatives.
FD274: A Potent PI3K/mTOR Dual Inhibitor for Acute Myeloid Leukemia (AML)
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, including AML, making it a prime target for therapeutic intervention.[3] FD274, a novel inhibitor synthesized using the this compound backbone, has demonstrated high potency against PI3Ks.[3]
-
Chemical Structure: N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide.[3]
FD274 exerts its anti-tumor effects by dually inhibiting PI3K and mTOR, two key kinases in the pathway that promotes cell growth, proliferation, and survival. By blocking this pathway, FD274 can induce apoptosis in cancer cells.
To contextualize the performance of FD274, we compare its activity with Copanlisib (BAY 80-6946), an FDA-approved pan-class I PI3K inhibitor.
| Inhibitor | Target(s) | IC50 (PI3Kα) | Cell Line (AML) | Cellular Potency (EC50) | Reference |
| FD274 | PI3K/mTOR | High Potency | HL-60, MV-4-11 | Not specified, but shows high antitumor efficacy | [3] |
| Copanlisib | Pan-Class I PI3K (α, δ) | 0.5 nM | Various | Sub-nanomolar range in many cell lines | [3] |
Note: Specific IC50 values for FD274 were not detailed in the provided search results, but it is described as having "high in-vitro and in-vivo potency against PI3Ks".[3]
A significant advantage highlighted for FD274 is its potentially reduced cardiotoxicity compared to other PI3K inhibitors, a critical factor for clinical translation.[3] Furthermore, FD274 demonstrates a synergistic pro-apoptotic effect when combined with the FLT3 inhibitor Gilteritinib, suggesting its potential in combination therapies for AML.[3]
Compound 27e (CCT241736): A Dual FLT3/Aurora Kinase Inhibitor
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are crucial targets in AML.[4] FLT3 internal tandem duplication (FLT3-ITD) mutations lead to constitutive kinase activation and are associated with a poor prognosis.[4] Aurora kinases are essential for mitosis, and their overexpression is common in cancer. An inhibitor targeting both offers a powerful multi-pronged attack. Compound 27e , derived from an imidazo[4,5-b]pyridine scaffold which originates from aminopyridine precursors, is a potent dual inhibitor of FLT3 and Aurora kinases.[4][5]
-
Chemical Structure: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.[4]
Compound 27e simultaneously targets the FLT3 receptor, inhibiting downstream pro-survival signaling (like STAT5 phosphorylation), and Aurora kinases A and B, which disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[4][5]
We compare Compound 27e with Quizartinib (a potent FLT3 inhibitor) and Alisertib (an Aurora A kinase inhibitor) to evaluate its dual-action profile.
| Inhibitor | Target(s) | Kd (FLT3-ITD) | Kd (Aurora A) | Cell Line (AML) | In Vivo Efficacy (MV4-11 Xenograft) | Reference |
| Compound 27e | FLT3 / Aurora | 38 nM | 7.5 nM | MV4-11 | Strong tumor growth inhibition (oral admin.) | [4][5] |
| Quizartinib | FLT3 | ~1-2 nM | >1000 nM | MV4-11 | Potent tumor growth inhibition | N/A |
| Alisertib | Aurora A/B | >1000 nM | ~1.2 nM (Aurora A) | Various | Active in AML models | N/A |
Compound 27e demonstrates a balanced and potent profile against both targets. In vivo studies showed that oral administration of 27e strongly inhibited the growth of FLT3-ITD-positive MV4-11 human tumor xenografts.[4] Pharmacodynamic studies confirmed dual inhibition in the tumor, with reduced phosphorylation of both STAT5 (a FLT3 target) and histone H3 (an Aurora B target).[4][5] This dual activity from a single molecule can offer advantages over combination therapies, including simplified pharmacokinetics and potentially reduced drug-drug interactions.
Standardized Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. Below are representative methodologies for key assays in kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol determines the affinity (Kd or IC50) of an inhibitor for its target kinase.
Principle: A competitive binding assay where the test compound competes with an Alexa Fluor™ 647-labeled "tracer" for the ATP-binding site of a GST-tagged kinase. Binding is detected by FRET from a terbium-labeled anti-GST antibody to the tracer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Compound 27e) in 1X Kinase Buffer. Prepare a solution containing the kinase, terbium-labeled antibody, and the fluorescent tracer.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Kinase/Tracer Addition: Add 5 µL of the kinase/tracer/antibody master mix to all wells.
-
Incubation: Mix gently on a plate shaker and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 520 nm (terbium) and 665 nm (Alexa Fluor 647) after excitation at 340 nm.
-
Data Analysis: Calculate the 665/520 emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Step-by-Step Methodology:
-
Cell Plating: Seed AML cells (e.g., MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test inhibitor (e.g., FD274) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration. Calculate the EC50 value using non-linear regression.
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly productive starting point for the development of potent and clinically relevant kinase inhibitors. Compounds like FD274 and 27e highlight the scaffold's utility in generating molecules with diverse selectivity profiles, from dual PI3K/mTOR inhibitors to dual FLT3/Aurora inhibitors.[3][4][5] The key advantages conferred by this chemical moiety—including enhanced binding affinity and metabolic stability—make it a valuable tool for medicinal chemists.
The comparative data shows that these novel inhibitors exhibit efficacy comparable to, and in some aspects superior to (e.g., safety profile, dual-targeting), established drugs.[3][4] The future of drug development with this scaffold lies in further exploring its potential to generate inhibitors against a wider range of kinases, optimizing for selectivity to minimize off-target effects, and advancing promising candidates like FD274 and 27e through preclinical and clinical development.[3][5] The detailed protocols provided herein serve as a foundational guide for researchers to rigorously and reproducibly evaluate the next generation of inhibitors derived from this promising chemical framework.
References
- 1. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyridines: A Comparative Benchmarking of Key Methodologies
For researchers, scientists, and professionals in drug development, the substituted aminopyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The efficient and selective synthesis of these valuable building blocks is therefore a critical endeavor. This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted aminopyridines, offering a blend of mechanistic insights, practical experimental guidance, and a clear-eyed assessment of each method's strengths and weaknesses. Our focus is to empower you to make informed decisions in your synthetic planning, backed by solid data and field-proven expertise.
The Classic Approach: Chichibabin Amination
First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and atom-economical method for the synthesis of 2-aminopyridines.[3][4] It involves the nucleophilic substitution of a hydride ion on the pyridine ring by an amide anion, typically generated from sodium amide (NaNH₂).
Mechanism of Action: A Nucleophilic Aromatic Substitution
The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer-like complex.[4] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the newly formed aminopyridine or trace water) to liberate hydrogen gas.[5]
Diagram: Chichibabin Reaction Mechanism
Caption: Mechanism of the Chichibabin Reaction.
Experimental Protocol: Traditional Chichibabin Amination
Materials:
-
Pyridine (1 equivalent)
-
Sodium amide (NaNH₂) (2-3 equivalents)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene or xylene.
-
Under a nitrogen atmosphere, carefully add sodium amide to the solvent.
-
Heat the suspension to reflux (typically 110-140°C).
-
Slowly add the pyridine substrate to the refluxing mixture.
-
Continue heating under reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Limitations
The primary advantage of the Chichibabin reaction is its directness and high atom economy. However, it suffers from several significant drawbacks:
-
Harsh Reaction Conditions: The high temperatures and strongly basic medium limit the functional group tolerance.[3]
-
Regioselectivity: While amination generally occurs at the C2 position, mixtures of C2 and C4 isomers can be formed, especially with substituted pyridines.[3] Dimerization can also be a significant side reaction.[4]
-
Safety Concerns: Sodium amide is a hazardous reagent that is highly reactive with water.
Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aminopyridines, offering milder conditions and broader substrate scope compared to the Chichibabin reaction.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of substituted aminopyridines from halopyridines and amines.[6]
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally believed to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired aminopyridine and regenerate the Pd(0) catalyst.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
2-Chloropyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the 2-chloropyridine and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[7]
The precise mechanism of the Ullmann condensation is still a subject of debate, but a commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle.[8] This involves the oxidative addition of the halopyridine to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. Radical pathways have also been proposed.
Diagram: Proposed Ullmann Condensation Mechanism
Caption: A simplified representation of a proposed Ullmann condensation mechanism.
Modern Synthetic Strategies: Expanding the Toolbox
Beyond the classical methods, several modern strategies have emerged, offering unique advantages in terms of efficiency, selectivity, and environmental impact.
Direct C-H Amination: An Atom-Economical Frontier
Direct C-H amination represents a highly attractive approach as it avoids the need for pre-functionalized starting materials.[9] These reactions are often catalyzed by transition metals such as rhodium or ruthenium and can offer excellent regioselectivity.[10]
Multicomponent Reactions (MCRs): Convergent and Efficient
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, have gained significant traction for the synthesis of highly substituted aminopyridines.[11][12][13] These reactions are highly convergent and often proceed with excellent atom economy and operational simplicity.
Comparative Analysis of Synthetic Routes
| Parameter | Chichibabin Amination | Buchwald-Hartwig Amination | Ullmann Condensation | Modern Methods (C-H Amination/MCRs) |
| Starting Materials | Pyridine | Halopyridine, Amine | Halopyridine, Amine | Pyridine, Amine / Multiple simple precursors |
| Catalyst | None (Stoichiometric NaNH₂) | Palladium | Copper | Various (Rh, Ru, etc.) or Catalyst-free |
| Reaction Temperature | High (110-140°C) | Moderate (80-110°C) | High (often >150°C) | Often milder |
| Yields | Moderate to Good[3] | Good to Excellent | Variable, often moderate to good[7] | Good to Excellent[9][11] |
| Substrate Scope | Limited | Broad | Moderate | Broad and diverse[9][11] |
| Functional Group Tolerance | Poor | Good | Moderate | Generally good |
| Key Advantages | Atom economical, direct | Mild conditions, broad scope | Lower cost catalyst | High atom economy, convergent |
| Key Disadvantages | Harsh conditions, safety issues | Catalyst cost, ligand sensitivity | High temperatures, limited scope | Can require complex catalyst systems |
| Industrial Applicability | Used for some bulk chemicals[14] | Widely used in pharma[15] | Used, but often replaced by Pd | Emerging applications |
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for a substituted aminopyridine is a multifactorial decision that depends on the specific target molecule, available starting materials, and desired scale of the synthesis.
-
For simple, unsubstituted 2-aminopyridines on a large scale where cost is a primary driver, the Chichibabin reaction may still be a viable, albeit hazardous, option.[14]
-
The Buchwald-Hartwig amination stands as the most versatile and widely applicable method, offering excellent functional group tolerance and high yields for a broad range of substrates. It is the go-to method for many applications in drug discovery and development.
-
The Ullmann condensation provides a lower-cost alternative to palladium-catalyzed methods, but its harsher conditions and more limited scope often make it a secondary choice.
-
Modern methods like C-H amination and multicomponent reactions are at the forefront of innovation, offering highly efficient and elegant solutions for the synthesis of complex aminopyridine derivatives. As these methods continue to mature, they are likely to see increased adoption in both academic and industrial settings.
By understanding the nuances of each of these powerful synthetic tools, researchers can navigate the complex landscape of aminopyridine synthesis with confidence and precision, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. citedrive.com [citedrive.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoropyridin-3-amine
As a key building block in medicinal chemistry and agrochemical synthesis, 2-Chloro-5-fluoropyridin-3-amine is a compound frequently handled by researchers and development scientists.[1] While its utility is significant, its hazardous nature necessitates a rigorous and well-documented disposal protocol to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this halogenated pyridine derivative, moving beyond simple checklists to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear profile of its risks. This compound is a halogenated aromatic amine, a class of chemicals that requires careful management due to potential toxicity and environmental persistence.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Primary Risk and Rationale |
|---|---|---|
| Harmful if swallowed | H302 | Ingestion can lead to systemic toxicity. This requires stringent handling protocols to prevent accidental intake.[2] |
| Causes skin irritation | H315 | Direct contact can cause inflammation and irritation. The chemical structure allows it to penetrate the skin's lipid layers.[2] |
| Causes serious eye damage | H318 | The compound is highly corrosive to eye tissue upon contact, potentially leading to irreversible damage.[3] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract. Fine particulates can be easily inhaled if not handled in a controlled environment.[3] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during routine laboratory use. All waste streams containing this compound must be managed with the same level of caution as the pure substance.
Engineering Controls:
-
Chemical Fume Hood: Always handle solid this compound and prepare its waste containers inside a properly functioning chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust and vapors.[5][6]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified in Table 1.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[7][8] Given the risk of serious eye damage, a face shield is recommended if there is a splash risk.
-
Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times specific to halogenated pyridines.[4] Always wash hands with soap and water after removing gloves.[5]
-
Protective Clothing: A fully buttoned laboratory coat is mandatory.[4] For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[7] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][5]
Waste Segregation and Containerization Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.[9]
Scientific Principle: this compound, as a pyridine derivative, is a weak base. It is incompatible with strong oxidizing agents and strong acids.[4][10] Mixing with these substances can lead to vigorous, exothermic reactions or the release of toxic gases.
Step-by-Step Containerization:
-
Select the Correct Waste Container: Use a designated, sealable, and clearly labeled hazardous waste container.[4] The container material should be compatible with halogenated organic compounds; high-density polyethylene (HDPE) is a common choice.[9]
-
Label the Container: Before adding any waste, affix a hazardous waste label.[4] The label must include:
-
The full chemical name: "Waste this compound"
-
All major components and their approximate percentages if it's a mixture.
-
The relevant hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).
-
The date the first waste was added.
-
-
Transfer Waste:
-
Solid Waste: Transfer residual solids, contaminated weighing papers, and disposable labware directly into the container. Use dry cleanup procedures and avoid generating dust.[5]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a separate, compatible liquid waste container, also designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste.[9][11]
-
-
Secure and Store: Keep the container tightly closed when not in use.[12] Store the container in a designated satellite accumulation area or a fireproof cabinet, away from incompatible materials.[4][9] This area should be well-ventilated.[10]
Step-by-Step Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal service.[6][12] On-site treatment or disposal into the sewer system is strictly prohibited.
-
Waste Accumulation: Collect waste in the properly labeled containers as described in Section 3. Do not overfill containers; a maximum of 90% capacity is a common guideline.[13]
-
Documentation: Maintain an accurate log of the waste generated, including quantities and dates.
-
Schedule Pickup: Once the container is full or has been in storage for a designated period (as per institutional and local regulations), arrange for collection by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
-
Handover: Ensure all paperwork is complete for the waste manifest. The disposal vendor will then transport the waste for final destruction, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl and HF).[11]
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Cleanup:
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, clean up the spill immediately.[5]
-
For solids, use dry cleanup procedures (e.g., gently sweep or vacuum with a HEPA-filtered vacuum) to avoid creating dust.[5]
-
For liquids, absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[8][14]
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4][5]
-
Decontaminate the area with soap and water, and wash hands thoroughly.[5]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team (e.g., EHS).
-
Prevent entry into the area.
-
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][6] Never give anything by mouth to an unconscious person.[14] Call a poison control center or physician immediately.[2]
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fishersci.com [fishersci.com]
- 11. reed.edu [reed.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rug.nl [rug.nl]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-5-fluoropyridin-3-amine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound can only be safely unlocked through a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for handling 2-Chloro-5-fluoropyridin-3-amine, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower you, our fellow researchers and scientists, to handle this compound with the highest degree of safety and confidence.
Immediate Safety Briefing: Understanding the Hazard Profile
Before any container is opened, every individual in the laboratory must be fully aware of the inherent hazards of this compound. A comprehensive review of the Globally Harmonized System (GHS) classification is non-negotiable. This compound presents multiple acute hazards that demand respect and meticulous handling.
The primary risks are clearly defined by its GHS classification, which dictates the minimum personal protective equipment (PPE) and handling controls required.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage[1] | |
| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation[1] |
Expert Insight: The "Danger" signal word associated with H318 (Causes serious eye damage) is the most critical alert. Unlike eye irritation, which is often reversible, "eye damage" implies a risk of permanent injury. This elevates the requirement for eye protection from standard safety glasses to fully sealed chemical splash goggles.
The Core Directive: An Operational Workflow for Safe Handling
A successful experiment is a safe experiment. The following workflow is designed as a self-validating system, where each step logically follows from the compound's known hazards.
Caption: Workflow for handling this compound.
Procedural Guidance: A Step-by-Step Protocol
This section details the essential steps for safely managing this compound from receipt to disposal.
Personal Protective Equipment (PPE) Selection
The choice of PPE is your primary barrier against exposure. Selections must be made based on the specific hazards identified.
-
Eye and Face Protection : Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Wear tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times.[2][3] A face shield may be worn in addition to goggles, especially when handling larger quantities or if there is a significant splash risk.
-
Skin Protection : A standard flame-retardant lab coat is required. For hand protection, nitrile or neoprene gloves are recommended .[4] Latex gloves are not suitable.[4] It is crucial to check the manufacturer's chemical resistance data for the specific gloves being used, as breakthrough times can vary.[5][6][7][8] Always inspect gloves for tears or pinholes before use.
-
Respiratory Protection : The H335 classification (May cause respiratory irritation) necessitates that all handling of this solid compound be performed within a certified chemical fume hood to minimize inhalation risk.[4][9] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[2][10]
Engineering Controls & Laboratory Setup
Your work environment is the first line of defense.
-
Ventilation : Always handle this compound in a certified chemical fume hood to control exposure to dust and vapors.[4][9][11] Ensure the sash is positioned at the lowest practical height.
-
Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[3][11][12] The pathway to this equipment must be clear and unobstructed.
Handling and Operational Plan
Adherence to a strict operational plan minimizes risk during active handling.
-
Preparation : Designate a specific area within the fume hood for the procedure.
-
Aliquotting : When weighing or transferring the solid, use gentle motions to avoid creating airborne dust. Use a spatula and weigh paper or a weighing boat.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[10][11]
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][4][9][12]
Disposal Plan
Proper disposal is critical to protect personnel and the environment.
-
Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Disposal Procedure : Collect contaminated materials in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[10][14] Do not dispose of this chemical down the drain.[14]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is vital.
| Incident | Immediate Action Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][4][15] Remove contact lenses if present and easy to do.[3][13] Seek immediate medical attention without delay .[1][3] |
| Skin Contact | Take off all contaminated clothing immediately.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation develops or persists.[10] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3][13] If the person is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water.[2][3] Do NOT induce vomiting.[2][14] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2][3] |
| Minor Spill | For a small spill contained within a fume hood, use an absorbent material like sand or vermiculite to contain it.[9] Scoop the material into a sealed container for hazardous waste disposal.[10] Clean the area with an appropriate solvent and then soap and water. |
| Major Spill | Evacuate the immediate area and alert nearby personnel. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[15] |
By integrating these safety protocols into your daily laboratory practices, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
